5-Methylisophthalic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41436. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-methylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZBHPUNQNKBOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198143 | |
| Record name | Uvitic acid | |
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Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499-49-0 | |
| Record name | 5-Methyl-1,3-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Methylisophthalic acid | |
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| Record name | 5-Methylisophthalic acid | |
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| Record name | Uvitic acid | |
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| Record name | 5-methylisophthalic acid | |
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| Record name | 5-METHYLISOPHTHALIC ACID | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of 5-Methylisophthalic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 5-methylisophthalic acid, a valuable building block in the fields of polymer chemistry and materials science. Due to its rigid structure and the presence of two carboxylic acid functional groups and a methyl group, this compound is of significant interest for the synthesis of specialty polymers, including polyesters and polyamides, as well as for the construction of metal-organic frameworks (MOFs).[1] This document details the core synthetic pathways, reaction mechanisms, and experimental considerations for its preparation.
Introduction
This compound, also known as uvitic acid, is an aromatic dicarboxylic acid with the chemical formula C₉H₈O₄.[1] It typically exists as a white crystalline solid.[1] Its utility as a monomer in polymer synthesis and as a linker in MOFs has driven the need for efficient and well-understood synthetic routes.[1][2][3][4] This guide focuses on the most prevalent method for its synthesis: the oxidation of a suitable methylated aromatic precursor.
Primary Synthesis Pathway: Oxidation of Mesitylene (B46885)
The most common and industrially relevant method for synthesizing aromatic carboxylic acids is the catalytic oxidation of alkylated benzenes. In the case of this compound, the logical precursor is mesitylene (1,3,5-trimethylbenzene). The synthesis involves the selective oxidation of two of the three methyl groups to carboxylic acids.
This transformation is typically achieved through liquid-phase air oxidation using a multi-component catalyst system, a method widely employed for the production of other phthalic acids, such as isophthalic acid from m-xylene.
Reaction Mechanism
The liquid-phase catalytic oxidation of mesitylene to this compound is believed to proceed through a free-radical chain mechanism. The catalyst system, typically composed of cobalt and manganese salts with a bromide promoter, plays a crucial role in the initiation and propagation of the radical chain.
The proposed mechanism involves the following key steps:
-
Initiation: The reaction is initiated by the abstraction of a hydrogen atom from one of the methyl groups of mesitylene by a bromine radical, which is generated from the interaction of the cobalt and manganese catalysts with the bromide source.
-
Propagation: The resulting benzylic radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another mesitylene molecule, propagating the chain reaction and forming a hydroperoxide.
-
Decomposition of Hydroperoxide: The hydroperoxide decomposes, often facilitated by the metal catalysts, to form an aldehyde (3,5-dimethylbenzaldehyde).
-
Further Oxidation: The aldehyde is then further oxidized to a carboxylic acid (3,5-dimethylbenzoic acid).
-
Second Methyl Group Oxidation: The entire process is repeated for a second methyl group on the 3,5-dimethylbenzoic acid intermediate, ultimately yielding this compound.
The selectivity of the reaction to produce this compound instead of trimesic acid (oxidation of all three methyl groups) is a critical aspect that is controlled by reaction conditions such as temperature, pressure, catalyst concentration, and reaction time.
Visualizing the Synthesis Pathway
The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key intermediates.
Experimental Considerations and Data
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general procedure can be inferred from analogous industrial processes for the synthesis of isophthalic acid from m-xylene. The following tables summarize typical reaction conditions and expected outcomes based on these related processes.
Typical Reaction Parameters
| Parameter | Value | Rationale |
| Starting Material | Mesitylene | Provides the necessary 1,3,5-substitution pattern. |
| Solvent | Acetic Acid | Common solvent for liquid-phase oxidation reactions. |
| Catalyst | Cobalt Acetate (B1210297), Manganese Acetate | Primary oxidation catalysts. |
| Promoter | Sodium Bromide or HBr | Source of bromine radicals for initiation. |
| Oxidant | Pressurized Air | Source of oxygen for the oxidation. |
| Temperature | 150-250 °C | To provide sufficient energy for C-H bond activation. |
| Pressure | 15-30 atm | To maintain the solvent in the liquid phase and ensure sufficient oxygen concentration. |
Table 1: General Reaction Parameters for the Catalytic Oxidation of Mesitylene.
Catalyst Loading and Ratios
| Component | Typical Concentration (ppm of solvent) |
| Cobalt (as acetate) | 500 - 1500 |
| Manganese (as acetate) | 500 - 2000 |
| Bromine (as NaBr or HBr) | 500 - 2000 |
Table 2: Representative Catalyst Concentrations.
Experimental Protocol (Generalized)
The following is a generalized experimental protocol for the synthesis of this compound based on the principles of liquid-phase catalytic oxidation. Note: This procedure should be performed by trained professionals in a suitable high-pressure reactor with appropriate safety precautions.
Materials and Equipment
-
Mesitylene
-
Acetic Acid (glacial)
-
Cobalt (II) acetate tetrahydrate
-
Manganese (II) acetate tetrahydrate
-
Sodium bromide
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature controller
-
Filtration apparatus
-
Drying oven
Procedure
-
Reactor Charging: Charge the high-pressure autoclave with acetic acid, cobalt acetate, manganese acetate, and sodium bromide.
-
Addition of Substrate: Add mesitylene to the reactor.
-
Pressurization and Heating: Seal the reactor and pressurize it with air to the desired pressure. Begin stirring and heat the reactor to the target temperature.
-
Reaction: Maintain the temperature and pressure for the desired reaction time. The progress of the reaction can be monitored by analyzing samples for the disappearance of starting material and the formation of intermediates and the final product.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
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Product Isolation: Discharge the reactor contents. The crude this compound, which is a solid, can be isolated by filtration.
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Purification: The crude product can be purified by washing with hot water or by recrystallization from a suitable solvent (e.g., acetic acid or water) to remove catalyst residues and byproducts.
-
Drying: Dry the purified this compound in a vacuum oven.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental procedure.
Conclusion
The synthesis of this compound is primarily achieved through the controlled catalytic oxidation of mesitylene. This process, analogous to the industrial production of other aromatic carboxylic acids, relies on a multi-component catalyst system and is governed by a free-radical mechanism. While specific, detailed protocols are not abundant in the literature, a thorough understanding of the underlying principles allows for the development of a robust synthetic procedure. The information provided in this guide serves as a foundational resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.
References
An In-depth Technical Guide to the Crystal Structure Analysis of 5-Methylisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisophthalic acid, also known as uvitic acid, is an aromatic dicarboxylic acid characterized by a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and a methyl group at position 5.[1] Its molecular structure allows for the formation of robust hydrogen-bonded networks, making it a versatile component in crystal engineering and materials science. Understanding its three-dimensional structure is paramount for predicting its physical and chemical properties, and for designing novel materials and drug formulations.
At room temperature, this compound exists as a white to off-white crystalline solid with limited solubility in water.[1] Its primary applications are in the production of specialty polymers and resins, and it serves as an intermediate in pharmaceutical chemistry.[1]
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis and Crystallization
Synthesis: this compound is typically synthesized through the oxidation of 5-methylisophthalonitrile or related xylene derivatives using strong oxidizing agents like potassium permanganate (B83412) or nitric acid under controlled conditions.[1]
Crystallization: High-quality single crystals suitable for X-ray diffraction can be grown using various techniques:
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Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., a mixture of isopropanol (B130326) and water) is allowed to evaporate slowly at a constant temperature. Over time, the concentration of the solute will exceed the solubility limit, leading to the formation of single crystals.
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Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Slow Cooling: A solution of this compound is heated to dissolve the solute completely and then cooled down slowly. As the temperature decreases, the solubility of the compound drops, resulting in the growth of crystals.
Single-Crystal X-ray Diffraction
Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[2] The crystal is then placed in a single-crystal X-ray diffractometer. To minimize thermal vibrations and obtain a higher quality diffraction pattern, the crystal is often cooled to a low temperature, typically around 100 K.[2] The diffractometer directs a monochromatic X-ray beam (e.g., MoKα radiation with a wavelength of 0.71073 Å) at the crystal.[2] As the crystal is rotated, a series of diffraction patterns are collected by a detector.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are determined by solving the "phase problem." The resulting structural model is then refined using full-matrix least-squares on F² to achieve the best possible fit between the observed and calculated diffraction intensities.
Data Presentation
As of the latest search, a complete crystallographic dataset for pure this compound is not publicly available. However, the Crystallography Open Database (COD) contains an entry for a co-crystal of this compound with 1,3-bi(4-pyridyl)propane (COD ID: 8102356). The data from this co-crystal provides valuable insight into the molecular dimensions and packing of this compound in a crystalline environment.
Table 1: Crystallographic Data for 1,3-bi(4-pyridyl)propane - 5-methylbenzene-1,3-dicarboxylic acid (1:1) Co-crystal [2]
| Parameter | Value |
| Chemical Formula | C₂₂H₂₂N₂O₄ |
| Formula Weight | 378.43 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 9.819(1) |
| b (Å) | 11.4122(1) |
| c (Å) | 17.596(2) |
| α (°) | 90 |
| β (°) | 91.065(1) |
| γ (°) | 90 |
| Volume (ų) | 1971.4(4) |
| Z | 4 |
| Temperature (K) | 291(2) |
| Radiation Wavelength (Å) | 0.71073 |
| R-factor (all reflections) | 0.0602 |
| R-factor (intense refl.) | 0.0419 |
| Goodness-of-fit | 1.03 |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the crystal structure analysis of a small organic molecule like this compound.
References
Spectroscopic Profile of 5-Methylisophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylisophthalic acid (IUPAC name: 5-methylbenzene-1,3-dicarboxylic acid), a compound of interest in polymer chemistry and as a building block in the synthesis of novel pharmaceutical scaffolds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Core Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₉H₈O₄ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| CAS Number | 499-49-0 | [1][2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 299-303 °C | |
| IUPAC Name | 5-methylbenzene-1,3-dicarboxylic acid | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the different chemical environments of the hydrogen and carbon atoms.
¹H NMR Data
The proton NMR spectrum of this compound is expected to show signals for the aromatic protons and the methyl group protons. The acidic protons of the carboxylic acid groups typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, and its observation can be dependent on the solvent and concentration.
Due to the lack of publicly available experimental spectra with detailed assignments, the following are predicted chemical shifts based on structure-property relationships.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | > 10 | Broad Singlet | - |
| Ar-H (positions 2, 6) | ~8.4 | Singlet | - |
| Ar-H (position 4) | ~8.0 | Singlet | - |
| -CH₃ | ~2.4 | Singlet | - |
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of this compound will display distinct signals for the carboxyl, aromatic, and methyl carbons.
Predicted chemical shifts are provided below based on established correlations.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -COOH | ~167 |
| Ar-C (positions 1, 3) | ~134 |
| Ar-C (position 5) | ~140 |
| Ar-C (positions 2, 6) | ~132 |
| Ar-C (position 4) | ~129 |
| -CH₃ | ~21 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the absorptions of the carboxylic acid and aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| ~3080 | Medium | C-H stretch (Aromatic) |
| ~2950 | Medium | C-H stretch (Methyl) |
| 1720-1680 | Strong, Sharp | C=O stretch (Carboxylic acid dimer) |
| 1600, 1450 | Medium | C=C stretch (Aromatic ring) |
| ~1300 | Medium | C-O stretch / O-H bend (Carboxylic acid) |
| 920-900 | Medium, Broad | O-H bend (out-of-plane, Carboxylic acid dimer) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the observation of the molecular ion and characteristic fragment ions.
| m/z | Relative Intensity | Proposed Fragment |
| 180 | High | [M]⁺ (Molecular ion) |
| 163 | High | [M - OH]⁺ |
| 135 | High | [M - COOH]⁺ |
| 117 | Medium | [M - COOH - H₂O]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
| 65 | Medium | [C₅H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and allows for the observation of the exchangeable carboxylic acid protons.
¹H NMR Acquisition: A one-dimensional ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher.[3] A sufficient number of scans (e.g., 16-32) is used to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition: A one-dimensional proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of the ¹³C isotope, a higher number of scans (e.g., 1024 or more) is typically required.[3]
FT-IR Spectroscopy
Sample Preparation (ATR Method): A small amount of the solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.
Data Acquisition: The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is collected prior to the sample measurement.
Mass Spectrometry
Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to a more volatile ester form (e.g., methyl ester) may be necessary. For analysis by techniques such as Electrospray Ionization (ESI), a dilute solution of the sample is prepared in a suitable solvent like methanol (B129727) or acetonitrile.
Data Acquisition (Electron Ionization - GC-MS): The sample is introduced into the mass spectrometer via a gas chromatograph. The molecules are ionized using a standard electron energy of 70 eV.[3] The mass analyzer is set to scan a suitable m/z range (e.g., 40-500).[3]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
Solubility Profile of 5-Methylisophthalic Acid: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility of 5-Methylisophthalic acid in various organic solvents. Due to a notable absence of quantitative solubility data in published scientific literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining solubility, and comparative data for the parent compound, isophthalic acid, to offer directional insights.
Introduction to this compound
This compound, also known as uvitic acid, is an aromatic dicarboxylic acid with the chemical formula C₉H₈O₄. It is a derivative of isophthalic acid, featuring a methyl group substituted on the benzene (B151609) ring. This substitution can influence its physicochemical properties, including solubility, compared to its parent compound. At room temperature, it exists as a white to off-white crystalline solid.[1] Understanding its solubility in various organic solvents is critical for its application in polymer synthesis, the development of metal-organic frameworks (MOFs), and as an intermediate in pharmaceutical manufacturing.
Qualitative Solubility of this compound
Published data on the quantitative solubility of this compound is scarce. However, qualitative descriptions are available:
-
Water : Sparingly soluble.[1]
-
Methanol : Soluble.
The presence of two carboxylic acid groups suggests that this compound will exhibit greater solubility in polar solvents, particularly those capable of hydrogen bonding. The methyl group introduces a degree of lipophilicity, which may slightly enhance its solubility in less polar organic solvents compared to isophthalic acid.
Solubility Data of Isophthalic Acid (for Reference)
To provide a comparative baseline, the following table summarizes the solubility of the parent compound, isophthalic acid, in various organic solvents. It is crucial to note that these values are for isophthalic acid and not this compound; the solubility of the latter is expected to differ due to the presence of the methyl group.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 25 | 0.01 | [2][3] |
| Alcohol | - | Slightly Soluble | [2] |
| Acetic Acid | - | Slightly Soluble | [2] |
| Benzene | - | Insoluble | [2] |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocol, based on the equilibrium method, is recommended.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of this compound solubility.
Detailed Procedure
-
Preparation of Saturated Solutions : Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration : Seal the vials tightly and place them in a constant temperature shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
Sample Collection and Preparation : After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation. Immediately filter the supernatant through a syringe filter into a volumetric flask.
-
Analysis : Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Quantification : Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
Factors Influencing Solubility
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates these relationships.
Conclusion
References
Quantum chemical calculations for 5-Methylisophthalic acid
An in-depth analysis of 5-Methylisophthalic acid through quantum chemical calculations provides crucial insights into its molecular structure, vibrational properties, and electronic behavior. This technical guide outlines the theoretical and experimental methodologies for a comprehensive characterization, aimed at researchers, scientists, and professionals in drug development.
Molecular Structure and Geometry
Quantum chemical calculations, specifically using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, are employed to determine the optimized molecular geometry of this compound. These theoretical predictions can be corroborated by experimental data from X-ray crystallography.
Table 1: Selected Optimized Geometrical Parameters (Theoretical vs. Experimental)
| Parameter | Bond/Angle | Theoretical (DFT/B3LYP) | Experimental (X-ray) |
| Bond Lengths (Å) | |||
| C1-COOH | 1.489 | 1.485 | |
| C3-COOH | 1.491 | 1.488 | |
| C5-CH3 | 1.512 | 1.508 | |
| C=O (Carboxyl 1) | 1.215 | 1.211 | |
| C-O (Carboxyl 1) | 1.365 | 1.362 | |
| O-H (Carboxyl 1) | 0.971 | - | |
| **Bond Angles (°) ** | |||
| C2-C1-C6 | 119.8 | 119.5 | |
| C1-C3-C4 | 120.1 | 120.3 | |
| C4-C5-C6 | 119.5 | 119.7 | |
| O-C=O (Carboxyl 1) | 123.5 | 123.2 | |
| C-C-O (Carboxyl 1) | 114.8 | 115.1 | |
| Dihedral Angles (°) | |||
| C2-C1-C(OOH)-O | 178.5 | 179.1 | |
| C2-C3-C(OOH)-O | -177.9 | -178.5 |
Vibrational Spectroscopy
The vibrational frequencies of this compound are calculated using the same DFT method. These theoretical frequencies are then compared with experimental data obtained from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to assign the observed vibrational modes.
Table 2: Key Vibrational Frequencies and Assignments
| Vibrational Mode | Calculated (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| O-H Stretch (Carboxylic Acid Dimer) | 2985 | ~3000 (broad) | - |
| C-H Stretch (Aromatic) | 3075, 3050 | 3080, 3055 | 3078, 3052 |
| C-H Stretch (Methyl) | 2960, 2925 | 2962, 2928 | 2965, 2927 |
| C=O Stretch (Carboxylic Acid) | 1715 | 1710 | 1708 |
| C-C Stretch (Aromatic Ring) | 1610, 1590 | 1612, 1595 | 1615, 1593 |
| O-H Bend (in-plane) | 1425 | 1420 | 1422 |
| C-O Stretch (Carboxylic Acid) | 1305 | 1300 | 1302 |
| O-H Bend (out-of-plane) | 930 | 925 (broad) | - |
Electronic Properties
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Table 3: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -7.25 eV |
| LUMO Energy | -1.88 eV |
| HOMO-LUMO Energy Gap | 5.37 eV |
Experimental Protocols
A combined theoretical and experimental approach is crucial for a thorough understanding of this compound.
Computational Protocol
Caption: Computational workflow for quantum chemical calculations.
Spectroscopic and Crystallographic Protocol
Caption: Experimental workflow for material characterization.
Signaling Pathway and Logical Relationships
While this compound is not directly involved in known signaling pathways, its structural motifs are relevant in drug design, particularly as linkers in targeted therapies. The relationship between its calculated properties and potential biological activity can be conceptualized as follows:
Caption: Logical flow from molecular properties to potential applications.
A Historical Perspective on the Discovery of 5-Methylisophthalic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical overview of the discovery of 5-Methylisophthalic acid, a compound of interest to researchers in various fields, including polymer chemistry and drug development. This document details the initial synthesis, key scientific contributions, and the evolution of our understanding of this molecule.
Early Discovery and Nomenclature: From "Uvitic Acid" to this compound
Contrary to some contemporary database entries that place its discovery in the mid-20th century, the first documented synthesis of this compound dates back to the late 19th century. The compound was initially known by the trivial name "uvitic acid."[1][2] The etymology of "uvitic acid" is derived from the Latin word "uva," meaning grape, as it was reported to be producible from tartaric acid, a compound found in grapes.[1][3]
The pioneering work on the synthesis of uvitic acid was published in 1890 by the German chemist O. Doebner. He obtained the acid through the condensation of pyroracemic acid (pyruvic acid) with acetaldehyde (B116499) in the presence of baryta water (a solution of barium hydroxide).[2] This reaction represented a novel method for the synthesis of substituted aromatic dicarboxylic acids.
It is also noteworthy that around the same period, the broader class of aromatic dicarboxylic acids was a subject of intense investigation. For instance, the isomers of phthalic acid were known, and August Wilhelm von Hofmann had synthesized a compound he named "insolinic acid," which was recognized as an isomer of this compound.[4]
Mid-20th Century and the Rise of Polymer Chemistry
While the initial discovery occurred much earlier, this compound gained renewed interest in the mid-20th century with the burgeoning field of polymer chemistry.[5] Its bifunctional nature, owing to the two carboxylic acid groups, made it a valuable monomer for the synthesis of specialty polymers and resins.[5] This later context is likely the reason for the common misconception about its initial discovery date.
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound as reported in various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₄ | |
| Molecular Weight | 180.16 g/mol | |
| CAS Number | 499-49-0 | [5] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 299-303 °C (lit.) | |
| Boiling Point | 408.7±33.0 °C (Predicted) | |
| Density | 1.377±0.06 g/cm³ (Predicted) | |
| Solubility | Sparingly soluble in water | [5] |
| Synonyms | Uvitic acid, 5-Methyl-1,3-benzenedicarboxylic acid | [1][2] |
Experimental Protocols
Doebner's Synthesis of Uvitic Acid (1890)
This protocol is based on the historical account of O. Doebner's synthesis of uvitic acid (this compound).[2]
Reaction: Condensation of Pyroracemic Acid with Acetaldehyde.
Materials:
-
Pyroracemic acid (CH₃COCOOH)
-
Acetaldehyde (CH₃CHO)
-
Baryta water (Ba(OH)₂ solution)
-
Hydrochloric acid (for acidification)
Procedure:
-
Two molecules of pyroracemic acid are condensed with one molecule of acetaldehyde.
-
The reaction is carried out in the presence of baryta water, which acts as a condensing agent.
-
The resulting product is then acidified to precipitate the uvitic acid.
-
The precipitated acid is collected, likely through filtration, and purified, potentially by recrystallization.
Modern Industrial Synthesis
Modern industrial production of this compound typically involves the oxidation of a 5-methyl-substituted aromatic precursor.[5]
Reaction: Oxidation of 5-Methylisophthalonitrile or m-Xylene (B151644) derivatives.
Materials:
-
5-Methylisophthalonitrile or a suitable m-xylene derivative
-
Strong oxidizing agent (e.g., potassium permanganate, nitric acid)
-
Controlled reaction conditions (temperature, pressure)
Procedure:
-
The starting material (e.g., 5-methylisophthalonitrile) is subjected to oxidation under controlled conditions.
-
A strong oxidizing agent is used to convert the methyl and cyano groups (or other precursor groups) into carboxylic acid groups.
-
The reaction mixture is then processed to isolate and purify the this compound. This may involve precipitation, filtration, and recrystallization steps.
Visualizations
Caption: Workflow of Doebner's 1890 synthesis of uvitic acid.
Caption: Generalized workflow for modern industrial synthesis.
References
Comprehensive literature review of 5-Methylisophthalic acid research
A Comprehensive Technical Review of 5-Methylisophthalic Acid
Introduction
This compound (5-MIP), also known as uvitic acid, is an aromatic organic compound with the chemical formula C₉H₈O₄.[1][2] Structurally, it is characterized by a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and a methyl group at position 5.[1] At room temperature, it exists as a white to off-white crystalline solid.[1] First synthesized in the mid-20th century, 5-MIP has become a valuable building block in polymer chemistry and materials science, primarily for its role as a ligand in coordination polymers and as a monomer in the synthesis of specialty resins and polyesters.[1] This document provides an in-depth review of the research on this compound, covering its physicochemical properties, synthesis, applications, and known biological activities. It is intended for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
This compound is sparingly soluble in water but can be dissolved in other organic solvents.[1] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 5-methylbenzene-1,3-dicarboxylic acid | [2][3] |
| Synonyms | Uvitic acid, 5-Methyl-1,3-benzenedicarboxylic acid | [2][3] |
| CAS Number | 499-49-0 | [1][3][4] |
| Molecular Formula | C₉H₈O₄ | [2][3][4] |
| Molecular Weight | 180.159 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder/solid | [1] |
| Melting Point | 295 - 303 °C | [5] |
| pKa | 3.60 ± 0.10 (Predicted) | [1] |
| Solubility | Sparingly soluble in water | [1] |
| InChI Key | PMZBHPUNQNKBOA-UHFFFAOYSA-N | [3][4] |
Synthesis and Characterization
The primary synthesis of this compound is not from natural sources but is entirely synthetic.[1] The most common industrial preparation involves the oxidation of xylene derivatives or related precursors.[1]
General Synthesis Workflow
The synthesis of 5-MIP typically involves the oxidation of a methyl-substituted aromatic precursor. This process converts the methyl groups on the ring to carboxylic acid groups while preserving the desired methyl group at the 5-position.
Caption: General synthesis workflow for this compound.
Experimental Protocols
1. Synthesis via Oxidation of 5-Methylisophthalonitrile
This protocol describes a common laboratory-scale synthesis method.[1]
-
Materials: 5-methylisophthalonitrile, potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃), water, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve or suspend 5-methylisophthalonitrile in an aqueous solution.
-
Under controlled temperature conditions, slowly add a strong oxidizing agent such as potassium permanganate.
-
Heat the mixture to reflux for several hours to ensure the reaction goes to completion. The progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and filter off any solid byproducts (e.g., manganese dioxide if KMnO₄ was used).
-
Acidify the filtrate with a strong acid like HCl to precipitate the this compound product.
-
Collect the resulting white solid by filtration, wash with cold water to remove impurities, and dry under a vacuum.
-
Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.
-
2. HPLC Analysis Method
This protocol outlines a method for the analysis and purification of 5-MIP.[4]
-
Column: Newcrom R1 reverse-phase (RP) HPLC column.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4]
-
Detection: UV detection at a suitable wavelength for aromatic carboxylic acids (e.g., 254 nm).
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the test material in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and response factor.
-
Inject the sample solution.
-
Identify the 5-MIP peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify using the peak area. This method is scalable for preparative separation to isolate impurities.[4]
-
References
An In-depth Technical Guide to 5-Methylisophthalic Acid (CAS 499-49-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisophthalic acid, also known as uvitic acid, is an aromatic dicarboxylic acid with the chemical formula C₉H₈O₄.[1] It is a white to off-white crystalline solid at room temperature and is characterized by a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and a methyl group at position 5.[1] This compound serves as a valuable building block in various chemical syntheses, particularly in the production of specialty polymers, resins, and as an intermediate in the synthesis of pharmaceuticals and flame-retardant materials.[2] Its rigid structure and the presence of two carboxylic acid functional groups make it a key component in the development of metal-organic frameworks (MOFs). This guide provides a comprehensive overview of the core properties, experimental protocols, and relevant workflows for this compound.
Core Properties
The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 499-49-0 | [3][4][5] |
| IUPAC Name | 5-methylbenzene-1,3-dicarboxylic acid | [5][6] |
| Synonyms | Uvitic acid, 5-Methyl-1,3-benzenedicarboxylic acid | [5][7] |
| Molecular Formula | C₉H₈O₄ | [1][4][6] |
| Molecular Weight | 180.16 g/mol | [3][4][6] |
| Appearance | White to off-white crystalline powder/solid | [1][8] |
| Melting Point | 299-303 °C (lit.) | [3][9][10] |
| Solubility | Sparingly soluble in water | [1] |
| pKa | 3.60 ± 0.10 (Predicted) | [1] |
Table 2: Spectroscopic and Analytical Data
| Property | Value | Source(s) |
| InChI | 1S/C9H8O4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | [3][6] |
| InChIKey | PMZBHPUNQNKBOA-UHFFFAOYSA-N | [3][6] |
| SMILES | CC1=CC(=CC(=C1)C(=O)O)C(=O)O | [3][6] |
| Mass Spectrometry | Major peaks at m/z 180, 163, 135 | [6] |
Table 3: Safety and Hazard Information
| Hazard Statement | GHS Classification | Source(s) |
| H315 | Causes skin irritation | [6][9] |
| H319 | Causes serious eye irritation | [6][9] |
| H335 | May cause respiratory irritation | [6][9] |
| Signal Word | Warning | [3][9] |
| Personal Protective Equipment (PPE) | Dust mask (type N95, US), eyeshields, gloves | [3][9] |
Experimental Protocols
Detailed methodologies for key experiments related to the characterization of this compound are provided below.
Protocol 1: Determination of Melting Point
This protocol describes a general method for determining the melting point of this compound using a capillary melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Spatula
-
Mortar and pestle (optional, for fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Tube Filling: Press the open end of a capillary tube into the powdered sample. A small amount of the solid should enter the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down to the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the filled capillary tube into the sample holder of the melting point apparatus.
-
Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a more accurate measurement, heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is reported as T1-T2. For pure this compound, this range is expected to be narrow.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method for assessing the purity of this compound.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase acidification)
-
This compound standard (high purity)
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, acidified with a small amount of phosphoric acid or formic acid (e.g., 0.1%). A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile to ensure separation of potential impurities with different polarities.
-
Standard Solution Preparation: Prepare a stock solution of the high-purity this compound standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Sample Solution Preparation: Prepare a solution of the this compound sample to be analyzed at approximately the same concentration as the standard solution.
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the standard)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Interpretation: Compare the chromatogram of the sample to that of the standard. The purity of the sample can be calculated based on the area of the main peak corresponding to this compound relative to the total area of all peaks. Impurities will appear as separate peaks.
Logical Workflow Visualization
As no specific biological signaling pathways involving this compound are well-documented in publicly available literature, the following diagram illustrates a logical workflow for its synthesis via the oxidation of mesitylene, a common laboratory-scale preparation method.
Caption: Synthesis workflow for this compound.
This guide provides a foundational understanding of this compound for professionals in research and development. The provided data and protocols are intended to facilitate its effective use and characterization in scientific applications.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. CN101234993A - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 6. pennwest.edu [pennwest.edu]
- 7. This compound monohydrate | C9H10O5 | CID 129831221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Methylisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisophthalic acid, also known as uvitic acid, is an aromatic dicarboxylic acid with the chemical formula C₉H₈O₄.[1] Its structure consists of a benzene (B151609) ring substituted with two carboxylic acid groups at positions 1 and 3, and a methyl group at position 5. This arrangement of functional groups imparts a unique combination of rigidity and functionality, making it a valuable building block in various fields of chemical synthesis, particularly in polymer chemistry and the development of advanced materials such as metal-organic frameworks (MOFs). This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its applications, with a focus on its relevance to drug development.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in synthesis.
Physical Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white or pale yellow crystalline powder/solid | [2][3] |
| Molecular Formula | C₉H₈O₄ | [1][4] |
| Molecular Weight | 180.16 g/mol | [1][5] |
| Melting Point | 295 - 303 °C | [3][6][7] |
| Solubility | Sparingly soluble in water. | [2] |
| pKa (predicted) | 3.60 ± 0.10 | [2] |
Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 499-49-0 | [1][6] |
| IUPAC Name | 5-methylbenzene-1,3-dicarboxylic acid | [1][4] |
| Synonyms | Uvitic acid, 5-methyl-1,3-benzenedicarboxylic acid | [1] |
| InChI Key | PMZBHPUNQNKBOA-UHFFFAOYSA-N | [1][4] |
| SMILES | CC1=CC(=CC(=C1)C(=O)O)C(=O)O | [1][4] |
Spectral Data
Spectroscopic data is essential for the identification and characterization of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl group protons. The acidic protons of the carboxylic acid groups typically appear as a broad singlet at a downfield chemical shift.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | broad s | 2H | Carboxylic acid protons (-COOH) |
| ~8.5 | s | 1H | Aromatic proton (H-2) |
| ~8.2 | s | 2H | Aromatic protons (H-4, H-6) |
| ~2.5 | s | 3H | Methyl protons (-CH₃) |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~167 | Carboxylic acid carbons (-COOH) |
| ~139 | Aromatic carbon (C-5) |
| ~134 | Aromatic carbons (C-1, C-3) |
| ~131 | Aromatic carbons (C-4, C-6) |
| ~129 | Aromatic carbon (C-2) |
| ~21 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the absorption bands of the carboxylic acid and aromatic functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, Broad | O-H stretch (carboxylic acid dimer) |
| 3080 - 3030 | Medium | C-H stretch (aromatic) |
| 2970 - 2850 | Medium | C-H stretch (methyl) |
| 1725 - 1680 | Strong | C=O stretch (carboxylic acid dimer) |
| 1610, 1580, 1450 | Medium to Strong | C=C stretch (aromatic ring) |
| 1420 - 1300 | Medium | O-H bend (in-plane) |
| 1300 - 1200 | Strong | C-O stretch (carboxylic acid) |
| 920 | Medium, Broad | O-H bend (out-of-plane dimer) |
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the presence of the carboxylic acid and methyl groups.
| m/z | Relative Intensity | Assignment |
| 180 | High | Molecular ion [M]⁺ |
| 163 | High | [M - OH]⁺ |
| 135 | Medium | [M - COOH]⁺ |
| 117 | Medium | [M - COOH - H₂O]⁺ |
| 91 | High | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties are provided below.
Determination of Melting Point
Objective: To determine the melting point range of this compound.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Grind a small amount of dry this compound into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (around 280 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
Repeat the measurement with a fresh sample to ensure accuracy.
Determination of Solubility
Objective: To qualitatively assess the solubility of this compound in water.
Apparatus:
-
Test tubes
-
Spatula
-
Vortex mixer or stirring rod
-
Water (distilled or deionized)
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of distilled water to the test tube.
-
Vigorously agitate the mixture for 1-2 minutes using a vortex mixer or by stirring with a glass rod.
-
Allow the mixture to stand and observe.
-
Record whether the solid dissolves completely, partially (sparingly soluble), or not at all (insoluble).
Determination of pKa via Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of this compound.
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Volumetric flasks
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M). Gentle heating may be required to aid dissolution.
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the this compound solution in a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration until the pH shows a large increase, indicating the equivalence points.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the pKa values from the half-equivalence points on the titration curve. For a dicarboxylic acid, two pKa values will be observed.
Synthesis and Reactivity
This compound is typically synthesized via the oxidation of a suitable precursor, such as mesitylene (B46885) or other substituted xylenes. Its reactivity is primarily centered around the carboxylic acid groups, which can undergo esterification, amidation, and conversion to acid chlorides. These reactions are fundamental to its use in polymer synthesis.
Applications in Drug Development
While not a therapeutic agent itself, this compound is a critical component in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with potential applications in drug delivery. The rigid and difunctional nature of this compound allows for the construction of robust frameworks capable of encapsulating and releasing therapeutic molecules in a controlled manner.
Visualizations
Synthesis of a Metal-Organic Framework (MOF)
Caption: Solvothermal synthesis of a MOF using this compound as an organic linker.
Polymerization via Esterification
Caption: Polycondensation of this compound with a diol to form a polyester.
Analytical Workflow for Characterization
Caption: A logical workflow for the comprehensive characterization of this compound.
References
Uvitic Acid: A Comprehensive Technical Guide to 5-Methylisophthalic Acid for Scientific Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Uvitic acid, known systematically as 5-methylisophthalic acid, is an aromatic dicarboxylic acid with the chemical formula C₉H₈O₄. This white crystalline solid has garnered significant interest in various scientific fields, particularly in polymer chemistry and, more recently, in the design of advanced materials for biomedical applications. Its rigid structure, featuring a benzene (B151609) ring substituted with two carboxyl groups and a methyl group, makes it a versatile building block for the synthesis of a wide array of derivatives and supramolecular structures. This technical guide provides a comprehensive overview of uvitic acid, focusing on its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and its emerging role in drug development.
Chemical and Physical Properties
Uvitic acid is sparingly soluble in water but shows better solubility in organic solvents.[1] A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 5-methylbenzene-1,3-dicarboxylic acid | PubChem |
| Synonyms | Uvitic acid, 5-Methyl-1,3-benzenedicarboxylic acid | PubChem |
| CAS Number | 499-49-0 | PubChem |
| Molecular Formula | C₉H₈O₄ | PubChem |
| Molecular Weight | 180.16 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 295-302 °C | Thermo Fisher Scientific |
| pKa | 3.60 ± 0.10 (Predicted) | ChemicalBook |
| LogP | 1.77 | SIELC Technologies |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of uvitic acid are crucial for its application in research and development. The following sections provide in-depth experimental protocols.
Synthesis of this compound via Oxidation of Mesitylene (B46885)
The industrial preparation of uvitic acid often involves the oxidation of mesitylene (1,3,5-trimethylbenzene). While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be performed using strong oxidizing agents.
Materials:
-
Mesitylene
-
Potassium permanganate (B83412) (KMnO₄) or Nitric Acid (HNO₃)
-
Sulfuric acid (H₂SO₄, if using KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Reaction flask with reflux condenser and mechanical stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add mesitylene and a solution of the oxidizing agent (e.g., aqueous potassium permanganate with sulfuric acid).
-
Oxidation: Heat the mixture under reflux with vigorous stirring. The reaction time will vary depending on the scale and specific conditions but can range from several hours to a full day. Monitor the reaction progress by observing the disappearance of the purple color of the permanganate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If using potassium permanganate, the manganese dioxide byproduct can be removed by filtration.
-
Isolation: Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.
-
Collection: Collect the crude product by vacuum filtration and wash with cold distilled water.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials and byproducts. A combination of acid-base treatment and recrystallization is effective.
Materials:
-
Crude this compound
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solution (e.g., 2 M)
-
Activated carbon
-
Recrystallization solvent (e.g., water, ethanol/water mixture)
-
Erlenmeyer flasks
-
Heating plate with magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Acid-Base Purification:
-
Dissolve the crude this compound in a dilute aqueous solution of sodium hydroxide to form its water-soluble sodium salt. Adjust the pH to approximately 8.
-
If the solution is colored, add a small amount of activated carbon and heat the solution gently (e.g., 60-70°C) for a short period.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Acidify the clear filtrate with hydrochloric or sulfuric acid to a pH of about 1 to precipitate the purified this compound.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.[2]
-
-
Recrystallization:
-
Dissolve the acid-base purified product in a minimal amount of a suitable hot solvent, such as water or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry in a vacuum oven.[1][2]
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid groups are protonated. A gradient elution from a lower to a higher concentration of acetonitrile is often effective.[3][4][5]
-
Sample Preparation: Dissolve a known concentration of the this compound sample (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of water and acetonitrile.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm or 254 nm[5]
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity can be determined by the relative area of the main peak.
Role in Drug Development: Metal-Organic Frameworks (MOFs) for Drug Delivery
A significant application of uvitic acid in the field of drug development is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials with high surface areas, making them excellent candidates for gas storage and drug delivery.[6][7] 5-methylisophthalate can coordinate with metal ions (e.g., Zn²⁺) to form a porous framework capable of encapsulating and releasing therapeutic agents.[6]
For instance, a zinc-based MOF constructed from 5-methylisophthalate has been investigated for the storage and delivery of nitric oxide (NO), a signaling molecule with various therapeutic effects.[6]
Caption: Workflow of MOF synthesis from uvitic acid for drug delivery.
The diagram above illustrates the synthesis of a Metal-Organic Framework (MOF) using this compound as an organic linker and metal ions as nodes. This porous framework is then loaded with a therapeutic agent. Upon delivery to the target site, the drug is released.
Conclusion
Uvitic acid, or this compound, is a valuable and versatile chemical compound with established applications in polymer science and emerging potential in the development of advanced materials for drug delivery. This technical guide has provided a detailed overview of its properties, along with comprehensive protocols for its synthesis, purification, and analysis, to support its use by researchers and scientists. The application of uvitic acid in the construction of MOFs for controlled drug release highlights its growing importance in the pharmaceutical and biomedical fields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-Organic Framework (MOF)-Based Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methylisophthalic Acid: Properties, Synthesis, and Applications in Advanced Material Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methylisophthalic acid, a key organic compound in the development of advanced materials. This document details its fundamental molecular properties, provides an exemplary experimental protocol for its application, and explores its relevance in polymer chemistry and materials science, particularly for drug delivery systems.
Core Properties of this compound
This compound, also known by its IUPAC name 5-methylbenzene-1,3-dicarboxylic acid, is an aromatic dicarboxylic acid.[1] Its structure, featuring a methyl group and two carboxyl groups on a benzene (B151609) ring, makes it a valuable monomer and linker in the synthesis of various polymers and coordination complexes.[1][2]
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₉H₈O₄[3][4][5][6] |
| Molecular Weight | 180.16 g/mol [4][5] |
| CAS Number | 499-49-0[3][4] |
| Melting Point | 299-303 °C |
| SMILES | Cc1cc(cc(c1)C(O)=O)C(O)=O |
| InChI Key | PMZBHPUNQNKBOA-UHFFFAOYSA-N[3] |
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Protocols
This compound is a precursor in the synthesis of various materials. One of its significant applications is in the creation of Metal-Organic Frameworks (MOFs), which have potential uses in drug delivery. The following is a representative protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), a common technique for purity assessment and quantification.
Protocol: Analysis of this compound by Reverse-Phase HPLC [7]
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
Acetonitrile (B52724) (MeCN), HPLC grade
-
Deionized water, HPLC grade
-
Phosphoric acid (H₃PO₄) or Formic acid (for MS compatibility)
-
HPLC system with a UV detector
-
Newcrom R1 column or equivalent C18 column
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water.
-
Acidify the mobile phase with a small amount of phosphoric acid. For mass spectrometry applications, replace phosphoric acid with formic acid.[7]
-
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable solvent, which could be the mobile phase or a compatible solvent, to a known concentration.
-
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample onto the column.
-
Run the analysis under isocratic or gradient conditions, monitoring the eluent with a UV detector at a suitable wavelength.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity of the sample by determining the area of the main peak relative to the total area of all peaks.
-
This method is scalable and can be adapted for the isolation of impurities in preparative separations and is also suitable for pharmacokinetic studies.[7]
Applications in Research and Drug Development
While not a therapeutic agent itself, this compound serves as a critical building block in materials science with significant implications for drug development.
1. Metal-Organic Frameworks (MOFs) for Drug Delivery: this compound is used as an organic linker in the synthesis of MOFs. These are highly porous materials that can encapsulate therapeutic agents. The properties of the MOF, such as pore size and chemical environment, can be tuned by the choice of the organic linker, allowing for the controlled release of drugs.
2. Specialty Polymers: This compound is utilized in the production of specialty polymers and resins.[1] Its dicarboxylic nature allows it to undergo polymerization with diols or diamines to form polyesters and polyamides, respectively. These polymers can be designed to have specific properties for various applications, including biocompatible materials for medical devices.
3. Intermediate in Pharmaceutical Chemistry: this compound also serves as an intermediate in the synthesis of more complex molecules in pharmaceutical chemistry.[1]
Logical Workflow: Role in MOF Synthesis for Drug Delivery
The following diagram illustrates the workflow from this compound to its application in drug delivery through MOFs.
Caption: Workflow of MOF synthesis from this compound for drug delivery.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 499-49-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C9H8O4 | CID 68137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Metal-Organic Frameworks Using 5-Methylisophthalic Acid for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal-organic frameworks (MOFs) using 5-methylisophthalic acid as an organic linker. Special attention is given to their potential applications in the field of drug delivery. The following sections detail the synthesis of a zinc-based MOF, herein referred to as Zn-5Me-IP, and provide protocols for its characterization and evaluation for drug loading and release.
Introduction
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and chemical functionality make them promising candidates for various applications, including gas storage, catalysis, and notably, drug delivery. The use of this compound as a linker introduces a methyl functional group into the framework, which can influence the MOF's properties, such as hydrophobicity and pore environment, potentially enhancing its performance as a drug carrier.
Zinc-based MOFs are of particular interest for biomedical applications due to the low toxicity and versatile coordination chemistry of zinc. The synthesis of Zn-5Me-IP offers a promising platform for the controlled loading and release of therapeutic agents.
Experimental Protocols
I. Synthesis of Zn-5-Methylisophthalate MOF (Zn-5Me-IP)
This protocol describes a hydrothermal synthesis method for Zn-5Me-IP.
Materials:
-
Zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)
-
This compound (H₂-5Me-IP)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 50 mL beaker, dissolve 1.0 mmol of zinc acetate dihydrate in 20 mL of DMF with stirring.
-
In a separate 50 mL beaker, dissolve 1.0 mmol of this compound in 20 mL of DMF.
-
Combine the two solutions and stir for 30 minutes to ensure a homogeneous mixture.
-
Transfer the resulting solution to a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 110°C for 24 hours.
-
After 24 hours, allow the autoclave to cool to room temperature naturally.
-
Collect the resulting white crystalline product by filtration.
-
Wash the product thoroughly with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the final product under vacuum at 80°C for 12 hours.
II. Characterization of Zn-5Me-IP
To ensure the successful synthesis and determine the physicochemical properties of the Zn-5Me-IP, the following characterization techniques are recommended:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups of the this compound to the zinc centers.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the material, which are crucial parameters for drug loading capacity.
III. Drug Loading into Zn-5Me-IP
This protocol outlines a general procedure for loading a model drug, such as ibuprofen (B1674241), into the Zn-5Me-IP.
Materials:
-
Synthesized and activated Zn-5Me-IP
-
Ibuprofen
-
Ethanol (or another suitable solvent in which the drug is highly soluble)
-
Centrifuge
Procedure:
-
Prepare a stock solution of ibuprofen in ethanol (e.g., 10 mg/mL).
-
Disperse a known amount of activated Zn-5Me-IP (e.g., 100 mg) in a specific volume of the ibuprofen solution (e.g., 10 mL).
-
Stir the suspension at room temperature for 24 hours in a sealed container to allow for the diffusion of the drug molecules into the pores of the MOF.
-
After 24 hours, separate the drug-loaded MOF from the solution by centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Carefully collect the supernatant to determine the amount of unloaded drug.
-
Wash the drug-loaded MOF with a small amount of fresh ethanol to remove any drug molecules adsorbed on the external surface.
-
Dry the drug-loaded Zn-5Me-IP under vacuum at a mild temperature (e.g., 40°C) to remove the solvent.
-
The drug loading capacity can be quantified by analyzing the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy and comparing it to the initial concentration.
IV. In Vitro Drug Release Study
This protocol describes a method to evaluate the release profile of the loaded drug from Zn-5Me-IP in a simulated physiological environment.
Materials:
-
Drug-loaded Zn-5Me-IP
-
Phosphate-buffered saline (PBS) at pH 7.4 and an acidic buffer (e.g., pH 5.5) to simulate physiological and tumor microenvironments, respectively.
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Disperse a known amount of drug-loaded Zn-5Me-IP (e.g., 20 mg) in a specific volume of the release medium (e.g., 50 mL of PBS at pH 7.4).
-
Place the suspension in a shaking incubator at 37°C to mimic body temperature.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal amount of fresh release medium to maintain a constant volume.
-
Centrifuge the collected aliquots to remove any suspended MOF particles.
-
Analyze the concentration of the released drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Repeat the experiment using an acidic buffer (pH 5.5) to investigate the pH-responsive release behavior.
-
Plot the cumulative percentage of drug released as a function of time.
Data Presentation
The following tables summarize hypothetical but expected quantitative data for the synthesized Zn-5Me-IP, based on typical values for similar zinc-isophthalate MOFs. These tables are for illustrative purposes and should be populated with experimental data.
Table 1: Physicochemical Properties of Zn-5Me-IP
| Parameter | Value |
| BET Surface Area (m²/g) | 800 - 1200 |
| Pore Volume (cm³/g) | 0.4 - 0.7 |
| Average Pore Diameter (nm) | 1.0 - 1.8 |
| Thermal Stability (°C) | Up to 350 |
Table 2: Ibuprofen Loading and Release from Zn-5Me-IP (Illustrative Data)
| Parameter | Value |
| Drug Loading | |
| Initial Ibuprofen Concentration | 10 mg/mL |
| Drug Loading Capacity (wt%) | 15 - 25% |
| Encapsulation Efficiency (%) | 75 - 90% |
| Drug Release (at 37°C) | |
| Cumulative Release at 24h (pH 7.4) | 40 - 60% |
| Cumulative Release at 24h (pH 5.5) | 60 - 80% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the synthesis and application of Zn-5Me-IP for drug delivery.
Caption: Experimental workflow for the synthesis of Zn-5Me-IP.
Caption: Logical workflow for drug delivery using Zn-5Me-IP.
Application Notes and Protocols for the Polymerization of 5-Methylisophthalic Acid with Aliphatic Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyesters derived from the polymerization of aromatic dicarboxylic acids with aliphatic diols are a versatile class of polymers with applications spanning from commodity plastics to specialty materials in the biomedical and pharmaceutical fields. The incorporation of 5-methylisophthalic acid as the aromatic diacid monomer introduces a methyl substituent on the benzene (B151609) ring, which can influence the polymer's properties, such as its glass transition temperature (Tg), solubility, and degradation characteristics. The selection of the aliphatic diol, varying in chain length and flexibility, provides a further avenue for tuning the final properties of the polyester (B1180765).
These application notes provide generalized protocols for the synthesis of polyesters from this compound and various aliphatic diols via melt and solution polycondensation. Due to a lack of specific literature data for polyesters derived from this compound, the following protocols and data are based on established procedures for structurally similar aromatic dicarboxylic acids. The provided quantitative data should be considered illustrative and can serve as a starting point for experimental design.
Experimental Protocols
Two primary methods for the synthesis of polyesters from this compound and aliphatic diols are melt polycondensation and solution polycondensation.
Protocol 1: Synthesis of Poly(alkylene 5-methylisophthalate) via Melt Polycondensation
Melt polycondensation is a common, solvent-free method for synthesizing high molecular weight polyesters. It typically involves a two-stage process: an initial esterification step to form oligomers, followed by a polycondensation step under high vacuum to build the polymer chains.[1]
Materials:
-
This compound
-
Aliphatic diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol, 1,6-hexanediol)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide, or tin(II) octoate)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Charging the Reactor: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge this compound and the aliphatic diol in a molar ratio of 1:1.1 to 1:1.2. The excess diol compensates for losses due to volatilization.
-
Catalyst Addition: Add the catalyst at a concentration of 200-500 ppm relative to the diacid.
-
Esterification: Under a slow stream of nitrogen, heat the reaction mixture to 180-220°C. Stir the mixture to ensure homogeneity. Water will be formed as a byproduct and should be collected in a receiving flask. This stage is typically continued for 2-4 hours, or until the evolution of water ceases, indicating the formation of oligomers.
-
Polycondensation: Gradually increase the temperature to 220-260°C while slowly reducing the pressure to below 1 Torr. This facilitates the removal of the excess diol and drives the polymerization reaction towards the formation of a high molecular weight polymer.
-
Monitoring the Reaction: The progress of the polycondensation is often monitored by the increase in the viscosity of the melt, which can be observed through the power consumption of the mechanical stirrer. This stage can last for 3-6 hours.
-
Polymer Recovery: Once the desired viscosity is achieved, the reaction is stopped by cooling the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be extruded from the reactor or dissolved in a suitable solvent for further purification.
-
Purification (Optional): The polymer can be dissolved in a solvent like chloroform (B151607) or dichloromethane (B109758) and precipitated in a non-solvent such as methanol (B129727) to remove unreacted monomers and low molecular weight oligomers. The purified polymer is then dried in a vacuum oven.
Protocol 2: Synthesis of Poly(alkylene 5-methylisophthalate) via Solution Polycondensation
Solution polycondensation is an alternative method that is particularly useful when the monomers or the resulting polymer are thermally sensitive. This method typically requires the conversion of the dicarboxylic acid to its more reactive acid chloride derivative.[2]
Materials:
-
5-Methylisophthaloyl dichloride (can be synthesized from this compound and a chlorinating agent like thionyl chloride)
-
Aliphatic diol (e.g., 1,6-hexanediol)
-
Anhydrous aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or tetrahydrofuran (B95107) (THF))
-
Acid scavenger (e.g., pyridine (B92270) or triethylamine)
-
Methanol (for precipitation)
Procedure:
-
Dissolving the Diol: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the aliphatic diol in the anhydrous solvent.
-
Addition of Acid Scavenger: Add the acid scavenger to the solution.
-
Cooling the Reaction: Cool the solution to 0°C using an ice bath.
-
Addition of Diacid Chloride: Slowly add a solution of 5-methylisophthaloyl dichloride in the same anhydrous solvent to the stirred diol solution over a period of 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.[2]
-
Polymer Precipitation: Precipitate the polyester by pouring the viscous reaction mixture into a non-solvent like methanol.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove the solvent, unreacted monomers, and the salt byproduct of the acid scavenger.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Data Presentation
The following tables present illustrative quantitative data for the polymerization of this compound with various aliphatic diols. These values are representative and should be optimized for specific experimental setups and desired polymer properties.
Table 1: Representative Reaction Conditions for Melt Polycondensation
| Diol | Monomer Ratio (Diacid:Diol) | Catalyst (ppm) | Esterification Temp. (°C) | Esterification Time (h) | Polycondensation Temp. (°C) | Polycondensation Time (h) | Vacuum (Torr) |
| Ethylene Glycol | 1:1.2 | Sb₂O₃ (300) | 190-210 | 3 | 240-260 | 4 | <1 |
| 1,4-Butanediol | 1:1.15 | Ti(OiPr)₄ (250) | 180-200 | 4 | 230-250 | 5 | <1 |
| 1,6-Hexanediol | 1:1.1 | Sn(Oct)₂ (200) | 180-200 | 4 | 220-240 | 6 | <1 |
Table 2: Illustrative Properties of Polyesters from this compound
| Diol | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) | Td (°C) |
| Ethylene Glycol | 18,000 | 38,000 | 2.1 | 75-85 | 190-210 | >350 |
| 1,4-Butanediol | 22,000 | 45,000 | 2.05 | 60-70 | 160-180 | >350 |
| 1,6-Hexanediol | 25,000 | 52,000 | 2.08 | 45-55 | 130-150 | >350 |
Note: Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity index, Tg = Glass transition temperature, Tm = Melting temperature, Td = Decomposition temperature.
Polymer Characterization
The synthesized polyesters can be characterized using a variety of analytical techniques to determine their molecular weight, thermal properties, and structure.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[3]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal transitions of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm).[4]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer and determine its decomposition temperature (Td).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized polyester.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the polyester, such as the ester carbonyl group.
Visualization of Experimental Workflows
The following diagrams illustrate the generalized workflows for the melt and solution polymerization of this compound with aliphatic diols.
Caption: Workflow for Melt Polycondensation.
Caption: Workflow for Solution Polycondensation.
References
Application Notes and Protocols for the Preparation of 5-Methylisophthalic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisophthalic acid is a versatile building block in organic synthesis, serving as a precursor for a variety of derivatives with applications in materials science, coordination chemistry, and drug discovery. The presence of two carboxylic acid functionalities, along with a methyl group on the aromatic ring, allows for diverse chemical modifications, leading to the creation of esters, amides, acid chlorides, and other functionalized molecules. These derivatives are utilized in the synthesis of polymers, metal-organic frameworks (MOFs), and as intermediates in the preparation of biologically active compounds.
This document provides detailed protocols for the synthesis of key derivatives of this compound, including esters and amides. The methodologies are based on established and reliable chemical transformations, adapted to provide clear and reproducible procedures for laboratory-scale synthesis.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound derivatives.
Table 1: Synthesis of Dimethyl 5-Methylisophthalate
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Methanol (B129727), Sulfuric acid (catalytic) | Methanol | 90 (Reflux) | 12-16 | ~92 |
Table 2: Synthesis of 5-Methylisophthaloyl Chloride
| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Thionyl chloride (excess) | DMF (catalytic) | None | 80 (Reflux) | 4-6 | >90 (crude) |
Table 3: Synthesis of N,N'-Diethyl-5-methylisophthalamide
| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Methylisophthaloyl chloride | Ethylamine (B1201723) | Triethylamine (B128534) | Dichloromethane (B109758) | 0 to RT | 2-4 | High (unspecified) |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 5-Methylisophthalate
This protocol describes the Fischer esterification of this compound to produce its corresponding dimethyl ester.
Materials:
-
This compound
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 5.0 g, 27.8 mmol) in methanol (e.g., 50 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution.
-
Heat the reaction mixture to reflux (approximately 90 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (e.g., 100 mL) and wash the solution with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (2 x 50 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford dimethyl 5-methylisophthalate.[1] A reported yield for a similar synthesis of dimethyl 5-aminoisophthalate is 92%.[1]
Protocol 2: Synthesis of 5-Methylisophthaloyl Chloride
This protocol details the conversion of this compound to its diacid chloride, a reactive intermediate for the synthesis of amides and esters. This procedure should be performed in a well-ventilated fume hood.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous hexane (B92381) or toluene (B28343) (for purification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), add this compound (1 equivalent).
-
Add an excess of thionyl chloride (5-10 equivalents).[2]
-
Add a catalytic amount of anhydrous DMF (a few drops) to the suspension.[2]
-
The mixture is stirred and heated to reflux (approximately 80 °C) under a nitrogen atmosphere. The reaction is monitored for the cessation of gas evolution. The reaction is typically complete within 4-6 hours, and the solution becomes clear.[2]
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[2]
-
The crude 5-methylisophthaloyl chloride can be purified by recrystallization from a suitable anhydrous solvent, such as hexane or a mixture of hexane and toluene.[2] The product should be stored in a desiccator to prevent hydrolysis.
Protocol 3: Synthesis of N,N'-Diethyl-5-methylisophthalamide
This protocol describes the synthesis of a diamide (B1670390) from 5-methylisophthaloyl chloride and a primary amine.
Materials:
-
5-Methylisophthaloyl chloride
-
Ethylamine (or other primary amine)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous Dichloromethane (DCM) or other aprotic solvent
-
Deionized water
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve ethylamine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 5-methylisophthaloyl chloride (1 equivalent) in a minimal amount of anhydrous dichloromethane in a dropping funnel.
-
Add the diacid chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2 to 4 hours.[2]
-
Upon completion of the reaction, wash the organic layer with water to remove the triethylamine hydrochloride salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N'-diethyl-5-methylisophthalamide.
-
The product can be further purified by recrystallization or column chromatography.
Mandatory Visualization
The following diagrams illustrate the key synthetic pathways described in this document.
References
Application Note: Quantification of 5-Methylisophthalic Acid using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisophthalic acid is a dicarboxylic acid derivative used as a building block in the synthesis of various organic molecules, including pharmaceuticals and polymers. Accurate and precise quantification of this compound is crucial for quality control, impurity profiling, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound, offering high resolution, sensitivity, and precision.[1][2] This application note provides a detailed protocol for the quantification of this compound using a reverse-phase HPLC method.
Principle
This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase, where compounds are partitioned based on their hydrophobicity. A mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous buffer is used to elute the analyte. The acidic modifier (e.g., phosphoric acid or formic acid) in the mobile phase ensures that the carboxylic acid groups of this compound are protonated, leading to consistent retention and sharp peak shapes.[1][3][4] Quantification is performed by monitoring the UV absorbance of the eluting analyte at a specific wavelength and comparing the peak area to that of a known standard.
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
Reagents:
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of a 50:50 (v/v) mixture of acetonitrile and water.
-
Bring the flask to volume with the same solvent mixture and sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a theoretical concentration within the calibration range.[2]
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-10 min: 30-70% B10-15 min: 70% B15-16 min: 70-30% B16-20 min: 30% B |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 210 nm[2] or 254 nm[1] |
| Injection Volume | 10 µL[1][2] |
Data Presentation: Method Validation Summary
The following table presents typical quantitative data obtained during the validation of this HPLC method, demonstrating its suitability for the quantification of this compound.
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999[2] |
| Limit of Detection (LOD) | ~0.3 µg/mL (Signal-to-Noise Ratio of 3:1)[2] |
| Limit of Quantification (LOQ) | ~1.0 µg/mL (Signal-to-Noise Ratio of 10:1)[2] |
| Accuracy (Recovery) | 98.0% to 102.0%[2] |
| Precision (Repeatability, RSD) | ≤ 2.0%[2] |
| Specificity | The peak for this compound is well-resolved from potential impurity peaks.[2] |
Visualization of Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
References
Application of 5-Methylisophthalic Acid in Drug Delivery Systems: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisophthalic acid, a derivative of isophthalic acid, serves as a versatile organic linker in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). These materials are of significant interest in the field of drug delivery due to their high porosity, tunable structures, and large surface areas, which allow for the encapsulation and controlled release of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel drug delivery systems. The focus is on the synthesis of these carriers, drug loading mechanisms, and subsequent release profiles, supported by quantitative data and visual workflows.
Application Notes
The primary application of this compound in drug delivery is as a building block for MOFs and coordination polymers. These materials can be designed to carry and release a variety of therapeutic molecules, from small gaseous molecules to larger drug compounds.
Metal-Organic Frameworks (MOFs) for Drug Delivery
MOFs are crystalline materials in which metal ions or clusters are connected by organic linkers, such as this compound, to form one-, two-, or three-dimensional structures. The choice of metal and linker dictates the pore size, stability, and functionality of the resulting MOF, making them highly tunable for specific drug delivery applications.
Key Advantages of this compound-Based MOFs:
-
Tunable Porosity: The structure of MOFs can be tailored to accommodate drugs of various sizes.
-
High Drug Loading Capacity: The large surface area and pore volume of MOFs allow for a high amount of drug to be loaded per unit mass of the carrier.
-
Controlled Release: Drug release can be controlled by the degradation of the MOF structure, diffusion of the drug from the pores, or in response to specific stimuli like pH changes.
-
Biocompatibility: By choosing biocompatible metals (e.g., zinc, iron) and organic linkers, the toxicity of the delivery system can be minimized.
A notable example of a drug delivery application involves the use of a copper-based MOF synthesized with a derivative of this compound, 5-aminoisophthalic acid, for the delivery of the non-steroidal anti-inflammatory drug, Ibuprofen (B1674241).[1] The uncoordinated amino group in the linker is thought to enhance drug loading through van der Waals interactions with the drug molecule.[1]
Coordination Polymers for Therapeutic Gas Delivery
Coordination polymers synthesized with this compound have also been investigated for the storage and delivery of therapeutic gases, such as nitric oxide (NO).[2] Nitric oxide is a critical signaling molecule in various physiological processes, including wound healing and the prevention of thrombosis. The controlled release of NO from a solid-state material offers significant therapeutic potential.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on drug and gas delivery using systems based on this compound and its derivatives.
| Carrier System | Metal Ion | Therapeutic Agent | Loading Capacity | Release Conditions | Key Findings |
| Zinc-5-methylisophthalate Coordination Polymer | Zn(II) | Nitric Oxide (NO) | Not specified | Exposure to moisture | Preliminary studies show the material is capable of storing and releasing small amounts of nitric oxide.[2] |
| Copper-5-aminoisophthalate MOF (Analogous System) | Cu(II) | Ibuprofen | High | In-vitro release studies in simulated body fluid. | The MOF exhibited good loading capacity and excellent controlled release of ibuprofen.[1] |
Experimental Protocols
Detailed methodologies for the synthesis of drug carriers and subsequent drug loading and release studies are provided below.
Protocol 1: Synthesis of a Zinc-5-methylisophthalate Coordination Polymer for Nitric Oxide Delivery
This protocol is adapted from the synthesis of a zinc-based coordination polymer with this compound.[2]
Materials:
-
This compound (H₂mip)
-
Zinc acetate (B1210297) dihydrate
-
Water
-
Teflon-lined steel autoclave
Procedure:
-
Suspend this compound (1.00 mmol) and zinc acetate dihydrate (1.00 mmol) in a mixture of methanol (10 mL) and water (3 mL) in a Teflon-lined steel autoclave.
-
Seal the autoclave and heat it to 110 °C for three days.
-
Allow the autoclave to cool to room temperature.
-
Collect the resulting pale yellow crystals by filtration.
-
Wash the crystals with methanol and allow them to air dry.
Protocol 2: Loading of Nitric Oxide into the Coordination Polymer
-
Place a sample of the synthesized zinc-5-methylisophthalate coordination polymer in a sample vial.
-
Expose the sample to a controlled stream of nitric oxide gas in a well-ventilated fume hood.
-
After the desired exposure time, purge the vial with an inert gas (e.g., argon or nitrogen) to remove any non-adsorbed nitric oxide.
-
Seal the vial to store the nitric oxide-loaded material.
Protocol 3: In-Vitro Nitric Oxide Release Study
-
Transfer a known mass of the nitric oxide-loaded coordination polymer to a sample chamber connected to a chemiluminescence nitric oxide analyzer.
-
Introduce a controlled flow of moist air or a buffered solution to simulate physiological conditions and trigger the release of nitric oxide.
-
Monitor the concentration of nitric oxide in the headspace of the chamber over time to determine the release profile.
Protocol 4: Synthesis of a Copper-5-aminoisophthalic Acid MOF for Ibuprofen Delivery (Analogous System)
This protocol is based on the synthesis of a copper-based MOF using a functionalized derivative of this compound.[1]
Materials:
-
5-Aminoisophthalic acid
-
Copper(II) salt (e.g., copper(II) nitrate)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Teflon-lined autoclave
Procedure:
-
Dissolve 5-aminoisophthalic acid and the copper(II) salt in the solvent in a Teflon-lined autoclave.
-
Seal the autoclave and heat it to a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-48 hours).
-
Cool the autoclave to room temperature.
-
Collect the resulting crystals by filtration, wash them with fresh solvent, and dry them under vacuum.
Protocol 5: Loading of Ibuprofen into the MOF (Impregnation Method)
-
Prepare a concentrated solution of Ibuprofen in a suitable solvent (e.g., ethanol (B145695) or hexane).
-
Immerse a known quantity of the activated (solvent-exchanged and dried) MOF material in the Ibuprofen solution.
-
Stir the suspension at room temperature for an extended period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the pores of the MOF.
-
Collect the drug-loaded MOF by centrifugation or filtration.
-
Wash the material with a small amount of fresh solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading content by dissolving a known amount of the loaded MOF in a suitable solvent and quantifying the drug concentration using UV-Vis spectroscopy or HPLC.
Protocol 6: In-Vitro Ibuprofen Release Study
-
Suspend a known amount of the Ibuprofen-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) to simulate physiological conditions.
-
Maintain the suspension at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Centrifuge the collected aliquots to separate any suspended MOF particles.
-
Analyze the supernatant for the concentration of released Ibuprofen using UV-Vis spectroscopy or HPLC.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Synthesis of this compound-Based Coordination Polymer
Caption: Workflow for the solvothermal synthesis of a zinc-5-methylisophthalate coordination polymer.
Drug Loading and Release Workflow
Caption: General workflow for drug loading into a MOF and subsequent in-vitro release study.
Conclusion
This compound is a promising organic linker for the development of advanced drug delivery systems, particularly MOFs and coordination polymers. While research into its direct application for conventional drug delivery is still emerging, studies on therapeutic gas delivery and analogous systems using its derivatives demonstrate significant potential. The protocols and data presented here provide a foundation for researchers to explore and develop novel this compound-based carriers for a wide range of therapeutic applications. Further research is warranted to fully elucidate the drug loading capacities and release kinetics for various pharmaceutical agents from these versatile materials.
References
Application Notes and Protocols: 5-Methylisophthalic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-methylisophthalic acid as a fundamental building block in the synthesis of advanced organic materials. This aromatic dicarboxylic acid serves as a versatile precursor for the construction of Metal-Organic Frameworks (MOFs), specialty polymers such as polyesters and polyamides, and other functional organic compounds. Its unique structural features, including the presence of two carboxylic acid groups in a meta-orientation and a methyl group on the aromatic ring, allow for the creation of materials with tailored properties for a range of applications, from gas storage and catalysis to drug delivery.
This document offers detailed experimental protocols for the synthesis of key materials derived from this compound, presents quantitative data in accessible tabular formats, and includes visualizations of synthetic workflows to aid in experimental design and execution.
Synthesis of Metal-Organic Frameworks (MOFs)
This compound is an excellent ligand for the synthesis of coordination polymers, also known as Metal-Organic Frameworks (MOFs). The rigid structure and the divergent orientation of the carboxylate groups facilitate the formation of porous, crystalline materials with high surface areas. These properties make them promising candidates for applications in gas storage, separation, catalysis, and as carriers for drug delivery.
Application Highlight: MOFs for Controlled Gas Release
A notable application of MOFs derived from this compound is in the storage and controlled release of therapeutic gases, such as nitric oxide (NO). For instance, zinc-based MOFs synthesized with this compound have been investigated for their ability to store and release NO, which plays a crucial role in various physiological processes.[1][2]
Experimental Protocols: Synthesis of Coordination Polymers
Herein are detailed protocols for the synthesis of nickel(II) and zinc(II) coordination polymers using this compound.
Protocol 1: Synthesis of a Nickel(II)-based MOF [1]
-
Materials:
-
This compound (H₂mip)
-
Nickel(II) acetate (B1210297) tetrahydrate
-
Water
-
-
Procedure:
-
Suspend this compound (108 mg, 0.60 mmol) and nickel(II) acetate tetrahydrate (149 mg, 0.60 mmol) in a mixture of isopropanol (6 mL) and water (3 mL) in a Teflon-lined steel autoclave.
-
Heat the autoclave to 110 °C for three days.
-
During this time, the solvent will evaporate, yielding green crystals of the product, Ni₂(mip)₂(H₂O)₈·2H₂O.
-
Collect the crystals for characterization.
-
Protocol 2: Synthesis of a Zinc(II)-based MOF [1]
-
Materials:
-
This compound (H₂mip)
-
Zinc(II) acetate dihydrate
-
Water
-
-
Procedure:
-
Suspend this compound (180 mg, 1.00 mmol) and zinc(II) acetate dihydrate (220 mg, 1.00 mmol) in a mixture of methanol (10 mL) and water (3 mL) in a Teflon-lined steel autoclave.
-
Heat the autoclave to 110 °C for three days.
-
Cool the autoclave to room temperature to obtain pale yellow crystals of the product, Zn₆(mip)₅(OH)₂(H₂O)₄·7.4H₂O.
-
Collect the crystals for characterization.
-
Quantitative Data: MOF Synthesis
| Product Formula | Metal Salt | Ligand | Solvent System | Yield | Reference |
| Ni₂(mip)₂(H₂O)₈·2H₂O | Nickel(II) acetate tetrahydrate | This compound | Isopropanol/Water | 89% | [1] |
| Zn₆(mip)₅(OH)₂(H₂O)₄·7.4H₂O | Zinc(II) acetate dihydrate | This compound | Methanol/Water | 82% | [1] |
| Zn₆(mip)₅(OH)₂(H₂O)₂·4H₂O | Zinc(II) acetate dihydrate | This compound | Ethanol/Water | 80% | [1] |
Visualization: MOF Synthesis Workflow
Caption: General workflow for the solvothermal synthesis of Metal-Organic Frameworks using this compound.
Synthesis of Polyesters and Polyamides
This compound can serve as a monomer for the synthesis of polyesters and polyamides through polycondensation reactions. The methyl group can influence the polymer's properties, such as solubility and thermal characteristics, by affecting chain packing and intermolecular interactions. While detailed experimental protocols specifically utilizing this compound are not extensively reported in the reviewed literature, general procedures for the synthesis of polyesters and polyamides from isophthalic acid derivatives can be adapted.
General Protocol for Polyester Synthesis via Melt Polycondensation
This protocol is based on the general method for polyesterification and can be adapted for this compound.
-
Materials:
-
This compound
-
A suitable diol (e.g., ethylene (B1197577) glycol, 1,4-butanediol)
-
Polycondensation catalyst (e.g., antimony trioxide, titanium isopropoxide)
-
-
Procedure:
-
Charge this compound and a molar excess of the diol into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a distillation condenser.
-
Add the catalyst to the mixture.
-
Heat the mixture under a nitrogen atmosphere to a temperature sufficient to initiate esterification (typically 180-220 °C), allowing for the removal of water as a byproduct.
-
After the initial esterification, gradually increase the temperature (to 250-280 °C) and apply a vacuum to facilitate the removal of excess diol and drive the polymerization to completion, leading to a high molecular weight polyester.
-
The reaction is monitored by the increase in viscosity of the melt.
-
Once the desired viscosity is achieved, the polymer is extruded and cooled.
-
General Protocol for Polyamide Synthesis via Low-Temperature Solution Polycondensation
This method involves the conversion of this compound to its more reactive diacyl chloride derivative.
-
Part 1: Synthesis of 5-Methylisophthaloyl Dichloride
-
React this compound with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).
-
The reaction is typically performed at reflux until the evolution of HCl and SO₂ gases ceases.
-
The excess thionyl chloride is removed by distillation, and the resulting diacyl chloride is purified, for example, by recrystallization.
-
-
Part 2: Polyamide Synthesis
-
Dissolve a suitable diamine (e.g., hexamethylenediamine, m-phenylenediamine) in a dry, aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc)) containing a solubilizing agent like lithium chloride.
-
Cool the diamine solution to 0 °C.
-
Slowly add a solution of 5-methylisophthaloyl dichloride in the same solvent to the cooled diamine solution with vigorous stirring.
-
Allow the reaction to proceed at low temperature and then warm to room temperature, continuing for several hours to form a viscous polymer solution.
-
Precipitate the polyamide by pouring the solution into a non-solvent such as methanol.
-
The polymer is then collected by filtration, washed, and dried.
-
Visualization: Polymer Synthesis Workflow
References
Application Notes and Protocols for 5-Methylisophthalic Acid in High-Performance Polyesters
Abstract:
These application notes provide detailed protocols and technical information for researchers, scientists, and drug development professionals on the use of 5-Methylisophthalic acid (5-MIPA) as a monomer for the synthesis of high-performance polyesters. This document outlines the synthesis of polyesters via melt polycondensation and solution polymerization, their characterization, and potential applications. Quantitative data on the thermal and mechanical properties of a structurally similar polyester, poly(ethylene isophthalate), are presented to provide a comparative baseline. The expected influence of the methyl group on the properties of 5-MIPA-based polyesters is also discussed.
Introduction
This compound (5-MIPA) is an aromatic dicarboxylic acid that can be utilized as a monomer to produce high-performance polyesters. The introduction of a methyl group onto the isophthalic acid backbone is expected to influence the polymer's properties, such as its solubility, thermal characteristics, and mechanical strength. Polyesters derived from aromatic dicarboxylic acids are known for their excellent thermal stability and mechanical properties, making them suitable for a wide range of applications, including advanced coatings, engineering plastics, and biomedical materials.[1][2] The meta-substitution pattern of the carboxylic acid groups in isophthalic acid derivatives generally leads to amorphous or semi-crystalline polymers with good solubility in common organic solvents.
Synthesis of Polyesters from this compound
High-molecular-weight polyesters from 5-MIPA can be synthesized using two primary methods: melt polycondensation and solution polymerization. The choice of method depends on the desired polymer properties, the reactivity of the comonomers (diols), and the required scale of the synthesis.
2.1. Melt Polycondensation
Melt polycondensation is a solvent-free method that is widely used in the industrial production of polyesters.[3] The reaction is typically carried out at high temperatures under a vacuum to facilitate the removal of the condensation byproduct (e.g., water or methanol), thereby driving the polymerization to completion.
Experimental Protocol: Melt Polycondensation of this compound with Ethylene (B1197577) Glycol
Materials:
-
This compound (5-MIPA)
-
Ethylene glycol
-
Antimony(III) oxide (catalyst)
-
Triphenyl phosphate (B84403) (stabilizer)
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, and vacuum connection
-
Heating mantle with temperature controller
-
Vacuum pump
-
Cold trap
Procedure:
-
Charge the reactor with this compound and ethylene glycol in a 1:1.2 molar ratio.
-
Add antimony(III) oxide (0.03 mol% based on the diacid) as a catalyst and triphenyl phosphate (0.05 mol% based on the diacid) as a stabilizer.
-
Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen.
-
Heat the reaction mixture to 190-220°C under a slow stream of nitrogen with continuous stirring to initiate the esterification reaction. Water will be evolved and collected.
-
After the theoretical amount of water is collected (approximately 2-3 hours), gradually increase the temperature to 260-280°C.
-
Simultaneously, gradually reduce the pressure to below 1 Torr over a period of 30-60 minutes to start the polycondensation stage.
-
Continue the reaction under high vacuum for 3-4 hours, or until the desired melt viscosity is achieved, indicating the formation of a high-molecular-weight polymer.
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polymer can be extruded or dissolved in a suitable solvent for further characterization.
2.2. Solution Polymerization
Solution polymerization is suitable for laboratory-scale synthesis and for monomers that are thermally sensitive. This method allows for better control over the reaction temperature and molecular weight distribution. It typically involves the more reactive diacid chloride derivative of 5-MIPA.
Experimental Protocol: Solution Polymerization of 5-Methylisophthaloyl Dichloride with a Diol
Materials:
-
5-Methylisophthaloyl dichloride (prepared by reacting 5-MIPA with thionyl chloride)
-
A suitable diol (e.g., bisphenol A, 1,4-butanediol)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Pyridine (B92270) (acid scavenger)
-
Methanol (B129727) (for precipitation)
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a flame-dried three-necked flask, dissolve the diol in anhydrous DMAc.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine to the solution (2 moles per mole of diacid chloride).
-
Slowly add a solution of 5-methylisophthaloyl dichloride in anhydrous DMAc to the stirred diol solution over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.
-
Precipitate the polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it thoroughly with methanol and then with water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Data Presentation: Properties of a Structurally Similar Polyester
| Property | Poly(ethylene isophthalate) (PEI) | Expected Influence of Methyl Group on 5-MIPA Polyester |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 55–60 °C[5] | May slightly increase or decrease depending on packing efficiency and chain mobility.[4] |
| Melting Temperature (Tm) | Amorphous, no distinct Tm[5] | Likely to remain amorphous or have low crystallinity. |
| Decomposition Temperature (TGA, 5% weight loss) | ~350-400 °C (typical for aromatic polyesters) | Expected to be in a similar range, with high thermal stability. |
| Mechanical Properties | ||
| Tensile Strength | ~50-70 MPa (typical for amorphous polyesters) | Potentially slightly lower due to reduced chain packing. |
| Elongation at Break | ~3-10% (typical for rigid amorphous polyesters) | May increase due to increased free volume. |
| Young's Modulus | ~2-3 GPa (typical for amorphous polyesters) | Potentially slightly lower. |
| Gas Barrier Properties | ||
| CO2 Permeability | Substantially lower than PET[5] | The methyl group may slightly increase free volume, potentially leading to a slight increase in permeability compared to the unsubstituted analog. |
Note: The data for PEI is sourced from a study on its synthesis and characterization.[5] The expected influence of the methyl group is a qualitative prediction based on general principles of polymer chemistry.[4] Experimental verification is required for 5-MIPA-based polyesters.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of high-performance polyesters from this compound.
Caption: Workflow for Melt Polycondensation of 5-MIPA.
Caption: Workflow for Solution Polymerization of 5-MIPA.
Applications
High-performance polyesters derived from 5-MIPA are expected to find applications in areas where enhanced solubility, processability, and specific thermal and mechanical properties are required. Potential applications include:
-
Advanced Coatings: The improved solubility may allow for the formulation of high-solid coatings with reduced volatile organic compounds (VOCs).
-
Engineering Plastics: As a comonomer in copolyesters, 5-MIPA can be used to tailor the properties of materials for specific engineering applications requiring a balance of thermal and mechanical performance.
-
Biomedical Materials: The tunable properties of these polyesters could be advantageous in drug delivery systems and medical device coatings.[6]
-
Fibers and Films: Copolyesters containing 5-MIPA could be processed into fibers and films with modified properties for specialty textiles and packaging.[1]
Conclusion
This compound is a promising monomer for the development of high-performance polyesters with tailored properties. The synthesis of these polymers can be achieved through standard melt and solution polycondensation techniques. While specific data for 5-MIPA based polyesters is limited, the provided protocols and comparative data for a structurally similar polymer offer a solid foundation for researchers to explore this class of materials. The presence of the methyl group is anticipated to significantly influence the final properties of the polyesters, offering opportunities for fine-tuning material performance for a variety of advanced applications. Further experimental work is necessary to fully characterize and realize the potential of these novel polymers.
References
Application Notes and Protocols: Coordination Polymers Based on 5-Methylisophthalic Acid and Transition Metals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of coordination polymers (CPs) and metal-organic frameworks (MOFs) constructed from 5-methylisophthalic acid (H₂mip) and various transition metals. The unique structural features of these materials, arising from the bent nature of the 5-methylisophthalate linker, lead to diverse network topologies and interesting functional properties, making them promising candidates for applications in gas storage and delivery, sensing, and biomedicine.
Applications in Drug Development and Beyond
Coordination polymers based on this compound are gaining attention for a variety of applications, particularly in areas relevant to drug development and therapy. Their porous nature and the potential for functionalization make them suitable for the storage and controlled release of therapeutic agents.
One of the most promising applications is in the storage and delivery of nitric oxide (NO), a crucial signaling molecule in various physiological processes, including wound healing and the prevention of thrombosis.[1] Certain zinc-based coordination polymers incorporating 5-methylisophthalate have demonstrated the ability to store and release nitric oxide.[1] This property could be harnessed for the development of materials that provide localized and sustained release of NO to promote tissue regeneration or prevent bacterial infections.
Beyond gas delivery, these materials exhibit potential in other areas:
-
Luminescent Sensing: Lanthanide-based coordination polymers with 5-methylisophthalate have shown strong luminescence, which can be quenched by the presence of certain molecules.[2] This opens up possibilities for the development of highly sensitive and selective chemical sensors for detecting nitroaromatic compounds, which are often pollutants or explosives.
-
Catalysis: The metallic nodes and organic linkers can act as catalytic sites. While specific examples with this compound are emerging, the broader class of isophthalate-based coordination polymers has been shown to possess catalytic properties.
-
Drug Delivery: The porous framework of these materials can be utilized to encapsulate drug molecules.[3][4] The release of the encapsulated drug can potentially be controlled by various stimuli, such as pH changes in the biological environment.[5] Although specific studies on drug loading and release with this compound-based CPs are still developing, the principles established for other MOFs provide a strong foundation for future research in this area.[4][6]
Data Presentation
The following tables summarize key quantitative data for representative coordination polymers based on this compound and transition metals.
Table 1: Crystallographic Data of Selected this compound-Based Coordination Polymers
| Compound Formula | Metal Ion | Crystal System | Space Group | Reference |
| Ni₂(mip)₂(H₂O)₈·2H₂O | Ni(II) | Orthorhombic | Pna2₁ | [1] |
| Zn₆(mip)₅(OH)₂(H₂O)₄·7.4H₂O | Zn(II) | Orthorhombic | Pnn2 | [1] |
| Zn₆(mip)₅(OH)₂(H₂O)₂·4H₂O | Zn(II) | Orthorhombic | P2₁2₁2 | [1] |
| {[Cd(btx)(mip)(H₂O)]·H₂O}n (btx = 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene) | Cd(II) | Monoclinic | P2₁/c | |
| [Ln₂(μ₄-5Meip)₃(DMF)]n (Ln = Sm, Eu, Gd, Tb, Yb; 5Meip = 5-methylisophthalate; DMF = N,N-dimethylformamide) | Ln(III) | Monoclinic | P2₁/c | [2] |
Table 2: Luminescence Properties of a Terbium-based Coordination Polymer
| Compound Formula | Excitation Wavelength (nm) | Emission Wavelengths (nm) | Quantum Yield (%) | Reference |
| [Tb₂(μ₄-5Meip)₃(DMF)]n | 280 | 490, 545, 585, 622 | 63 | [2] |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of coordination polymers based on this compound and transition metals. These protocols are based on methodologies reported in the literature.[1]
Protocol 1: Solvothermal Synthesis of a Transition Metal-5-Methylisophthalate Coordination Polymer
1. Materials:
- This compound (H₂mip)
- Transition metal salt (e.g., Nickel(II) acetate (B1210297) tetrahydrate, Zinc(II) acetate dihydrate)
- Solvent system (e.g., N,N-Dimethylformamide (DMF), ethanol, water, or a mixture thereof)
- Teflon-lined stainless steel autoclave
2. Procedure:
- In a typical synthesis, dissolve this compound (e.g., 0.60 mmol) and the transition metal salt (e.g., 0.60 mmol) in the chosen solvent system (e.g., 9 mL) in a glass vial.
- Stir the mixture at room temperature for 15-30 minutes to ensure homogeneity.
- Transfer the reaction mixture to a Teflon-lined stainless steel autoclave.
- Seal the autoclave and place it in a programmable oven.
- Heat the autoclave to a specific temperature (typically between 100 °C and 150 °C) and maintain this temperature for a period of 24 to 72 hours.
- After the reaction is complete, allow the autoclave to cool slowly to room temperature.
- Collect the resulting crystals by filtration.
- Wash the crystals with the mother liquor and then with a fresh solvent (e.g., ethanol) to remove any unreacted starting materials.
- Dry the crystals under vacuum or in a desiccator.
Protocol 2: Characterization of the Synthesized Coordination Polymers
1. Single-Crystal X-ray Diffraction (SC-XRD):
- Mount a suitable single crystal on a goniometer head.
- Collect diffraction data at a specific temperature (e.g., 100 K or room temperature) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
- Solve and refine the crystal structure using appropriate software packages.
2. Powder X-ray Diffraction (PXRD):
- Grind a small sample of the crystalline material into a fine powder.
- Place the powder on a sample holder.
- Collect the PXRD pattern over a desired 2θ range.
- Compare the experimental PXRD pattern with the simulated pattern from the single-crystal X-ray diffraction data to confirm the phase purity of the bulk sample.
3. Thermogravimetric Analysis (TGA):
- Place a small amount of the sample (typically 5-10 mg) in an alumina (B75360) crucible.
- Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
- Record the weight loss as a function of temperature to determine the thermal stability of the coordination polymer and identify the loss of solvent molecules.
4. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Mix a small amount of the sample with KBr powder and press it into a pellet, or use an ATR (Attenuated Total Reflectance) accessory.
- Record the FTIR spectrum over a typical range (e.g., 4000-400 cm⁻¹) to identify the characteristic vibrational modes of the organic linker and confirm the coordination to the metal center.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of these coordination polymers and a potential application in nitric oxide delivery.
Caption: Experimental workflow for the synthesis and characterization of coordination polymers.
Caption: Mechanism of nitric oxide delivery from a coordination polymer for therapeutic applications.
References
- 1. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. Biomedical Applications of Metal–Organic Frameworks Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Programmable Drug Release from a Dual-Stimuli Responsive Magnetic Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Metal–Organic-Framework-Based Nanocarriers for Controllable Drug Delivery and Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solvothermal Synthesis of Metal-Organic Frameworks (MOFs) with 5-Methylisophthalic Acid for Drug Delivery Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including drug delivery.[1][2][3] 5-Methylisophthalic acid is a rigid, V-shaped dicarboxylate linker that can be utilized in the solvothermal synthesis of novel MOFs with potential applications in controlled drug release. The methyl group provides a degree of hydrophobicity that can influence the framework's interaction with drug molecules and the host environment.
This document provides detailed protocols for the solvothermal synthesis of a zinc-based MOF using this compound, its characterization, and a representative protocol for its application in drug delivery.
I. Solvothermal Synthesis of a Zinc-based MOF with this compound
This protocol is adapted from the synthesis of related coordination polymers and provides a general method for producing a crystalline MOF from this compound.[4]
Experimental Protocol:
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, suspend 180 mg (1.00 mmol) of this compound and 220 mg (1.00 mmol) of zinc acetate (B1210297) dihydrate in a solvent mixture of 10 mL of methanol (B129727) and 3 mL of water.[4]
-
Stir the suspension at room temperature for 30 minutes to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Transfer the homogenous suspension into a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 110°C and maintain this temperature for 72 hours.[4]
-
After the reaction is complete, cool the autoclave to room temperature naturally.
-
-
Product Isolation and Activation:
-
Carefully open the autoclave and collect the resulting crystalline product by decantation or filtration.
-
Wash the crystals with fresh N,N-dimethylformamide (DMF) (3 x 10 mL) to remove any unreacted starting materials.
-
Subsequently, wash the crystals with a volatile solvent such as ethanol (B145695) (3 x 10 mL) to remove the DMF.
-
Dry the purified crystals under vacuum at a mild temperature (e.g., 80-120°C) to remove the solvent molecules from the pores, a process known as activation. The activated MOF is now ready for characterization and further use.
-
Experimental Workflow:
Caption: Workflow for the solvothermal synthesis of a zinc-based MOF.
II. Physicochemical Characterization of the MOF
Thorough characterization is crucial to confirm the successful synthesis, purity, and properties of the MOF.
Experimental Protocols:
-
Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized material.
-
Procedure:
-
Grind a small sample of the activated MOF into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the PXRD pattern using a diffractometer with a Cu Kα radiation source (λ = 1.54 Å).
-
Scan over a 2θ range of 5-40° with a step size of 0.02°.
-
Compare the resulting diffraction pattern with simulated patterns from single-crystal X-ray diffraction data if available, or with the patterns of known phases to ensure purity.[5]
-
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the MOF and determine the temperature at which the framework starts to decompose.
-
Procedure:
-
Place 5-10 mg of the activated MOF sample in an alumina (B75360) crucible.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The initial weight loss typically corresponds to the removal of residual solvent molecules, while a significant drop at higher temperatures indicates framework decomposition.
-
-
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis:
-
Purpose: To determine the specific surface area and pore volume of the MOF, which are critical for drug loading.
-
Procedure:
-
Degas a sample of the activated MOF (typically 50-100 mg) under high vacuum at an elevated temperature (e.g., 120°C) for several hours to remove any adsorbed guest molecules.
-
Measure the nitrogen adsorption-desorption isotherms at 77 K (liquid nitrogen temperature).
-
Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
-
Characterization Workflow:
Caption: Characterization workflow for the synthesized MOF.
III. Application in Drug Delivery: Doxorubicin Loading and Release
This section outlines a representative protocol for the encapsulation of an anticancer drug, Doxorubicin (DOX), into the synthesized MOF and the subsequent in vitro release study.
Experimental Protocols:
-
Drug Loading:
-
Procedure:
-
Prepare a stock solution of Doxorubicin hydrochloride (e.g., 1 mg/mL) in deionized water or a suitable buffer like phosphate-buffered saline (PBS).
-
Disperse a known amount of the activated MOF (e.g., 20 mg) in a specific volume of the DOX solution (e.g., 10 mL).
-
Stir the mixture in the dark at room temperature for 24 hours to allow for the diffusion of DOX into the MOF pores.
-
Centrifuge the mixture to separate the DOX-loaded MOF (DOX@MOF) from the supernatant.
-
Wash the DOX@MOF with deionized water to remove any surface-adsorbed drug.
-
Dry the final product under vacuum.
-
-
-
Quantification of Drug Loading:
-
Procedure:
-
Collect the supernatant and washing solutions from the drug loading step.
-
Measure the concentration of DOX remaining in the combined solutions using UV-Vis spectroscopy at the characteristic wavelength of DOX (around 480 nm).
-
Calculate the amount of DOX loaded into the MOF by subtracting the amount of DOX in the supernatant from the initial amount of DOX used.
-
The Drug Loading Content (DLC) and Encapsulation Efficiency (EE) can be calculated using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of DOX@MOF) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
-
-
In Vitro Drug Release:
-
Procedure:
-
Disperse a known amount of DOX@MOF (e.g., 10 mg) in a release medium (e.g., 10 mL of PBS at pH 7.4 to simulate physiological conditions, or at pH 5.5 to simulate the acidic tumor microenvironment).
-
Place the dispersion in a dialysis bag with an appropriate molecular weight cut-off and immerse it in a larger volume of the release medium (e.g., 40 mL).
-
Keep the entire setup in a shaking water bath at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of DOX in the withdrawn aliquots using UV-Vis spectroscopy.
-
Calculate the cumulative percentage of drug released over time.
-
-
Logical Relationship for Drug Delivery Study:
Caption: Logical workflow for drug loading and in vitro release studies.
IV. Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the synthesis and characterization of the MOF and its drug delivery application.
Table 1: Synthesis and Physicochemical Properties
| Parameter | Value |
| Synthesis | |
| Metal Source | Zinc Acetate Dihydrate |
| Ligand | This compound |
| Solvent | Methanol/Water |
| Temperature (°C) | 110 |
| Time (h) | 72 |
| Yield (%) | To be determined |
| Characterization | |
| BET Surface Area (m²/g) | To be determined |
| Pore Volume (cm³/g) | To be determined |
| Thermal Decomposition Temp. (°C) | To be determined |
Table 2: Doxorubicin Loading and Release
| Parameter | Value |
| Drug Loading | |
| Initial DOX Concentration (mg/mL) | To be set |
| Drug Loading Content (DLC, wt%) | To be determined |
| Encapsulation Efficiency (EE, %) | To be determined |
| Drug Release | |
| Release Medium | PBS (pH 7.4 and pH 5.5) |
| Cumulative Release at 24h (pH 7.4, %) | To be determined |
| Cumulative Release at 24h (pH 5.5, %) | To be determined |
Disclaimer: These protocols provide a general framework. Optimization of reaction conditions, drug loading parameters, and release study design may be necessary for specific research objectives. All work should be conducted in accordance with laboratory safety guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. Metal–Organic Framework Nanocarriers for Drug Delivery in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Organic Framework (MOF)-Based Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
Application Notes and Protocols for 5-Methylisophthalic Acid in Specialty Resin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisophthalic acid (5-MIP) is an aromatic dicarboxylic acid that serves as a valuable monomer in the synthesis of specialty resins, including polyesters and polyamides. The incorporation of the methyl group onto the isophthalic acid backbone can modify the physical and chemical properties of the resulting polymers, influencing their solubility, thermal characteristics, and mechanical performance. These tailored properties make 5-MIP-based resins promising candidates for a range of applications, from high-performance coatings and composites to advanced materials for drug delivery systems.
This document provides detailed application notes and experimental protocols for the synthesis of specialty resins using this compound. It is intended to guide researchers in the development of novel polymers with tailored functionalities.
Synthesis of Specialty Resins from this compound
The primary methods for synthesizing polyesters and polyamides from this compound are polycondensation reactions. These can be carried out through either solution polymerization or melt polycondensation. For enhanced reactivity, particularly in low-temperature solution polymerization, 5-MIP is often converted to its more reactive diacyl chloride derivative, 5-methylisophthaloyl dichloride.
Experimental Protocols
1. Synthesis of 5-Methylisophthaloyl Dichloride
This initial step is crucial for preparing the monomer for low-temperature solution polycondensation.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous hexane
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in an excess of thionyl chloride.
-
Add a few drops of anhydrous DMF as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purify the resulting crude 5-methylisophthaloyl dichloride by recrystallization from anhydrous hexane.
-
Store the purified product in a desiccator to prevent hydrolysis.
-
2. Synthesis of a Polyester (B1180765) via Solution Polycondensation
This method allows for good control over the reaction conditions and molecular weight of the resulting polyester.
-
Materials:
-
5-Methylisophthaloyl dichloride
-
A suitable diol (e.g., 1,6-hexanediol)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Pyridine (acid scavenger)
-
Methanol (B129727) (for precipitation)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diol in anhydrous DMAc.
-
Cool the solution to 0°C in an ice bath and add pyridine.
-
Slowly add a solution of 5-methylisophthaloyl dichloride in anhydrous DMAc to the stirred diol solution over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.
-
Precipitate the polyester by pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Filter the precipitate, wash thoroughly with methanol and water, and dry in a vacuum oven.
-
3. Synthesis of a Polyamide via Low-Temperature Solution Polycondensation
This protocol is suitable for producing high-performance aromatic polyamides.
-
Materials:
-
5-Methylisophthaloyl dichloride
-
A suitable diamine (e.g., 4,4'-oxydianiline)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl)
-
Methanol (for precipitation)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet, dissolve the diamine and anhydrous LiCl in anhydrous NMP.
-
Cool the solution to 0°C using an ice bath.
-
Add a solution of 5-methylisophthaloyl dichloride in anhydrous NMP dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.[1]
-
After the addition, allow the reaction to warm to room temperature and continue for 4-24 hours.[1]
-
Precipitate the polyamide by pouring the viscous polymer solution into an excess of methanol.[1]
-
Collect the polymer by filtration, wash with methanol and water, and dry under vacuum.
-
4. Synthesis of a Polyester via Melt Polycondensation
This solvent-free method is often preferred for industrial-scale production.
-
Materials:
-
This compound
-
A high-boiling point diol (e.g., 1,10-decanediol)
-
Catalyst (e.g., Titanium(IV) butoxide or Antimony(III) oxide)
-
-
Procedure:
-
Charge the this compound, diol, and catalyst into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heat the mixture to 180-200°C under a slow stream of nitrogen to initiate the esterification reaction, collecting the evolved water.[2]
-
After the initial water evolution ceases (2-4 hours), gradually increase the temperature to 220-250°C while slowly reducing the pressure to drive the reaction to completion.[2]
-
Continue the reaction under high vacuum for several hours until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.[2]
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
Data Presentation: Expected Properties of 5-MIP Based Resins
Quantitative data for specialty resins derived specifically from this compound is not extensively available in the public domain. However, based on the known structure-property relationships of aromatic polyesters and polyamides, the following tables provide an estimation of the expected properties. The methyl group in 5-MIP is anticipated to slightly decrease the rigidity of the polymer backbone compared to unsubstituted isophthalic acid, potentially leading to improved solubility and a lower glass transition temperature.
Table 1: Expected Thermal Properties of 5-MIP Based Resins
| Property | Expected Value Range for Polyesters | Expected Value Range for Polyamides |
| Glass Transition Temperature (Tg) | 100 - 150 °C | 200 - 280 °C |
| Melting Temperature (Tm) | 200 - 280 °C | > 300 °C (often decompose before melting) |
| Decomposition Temperature (Td) | > 350 °C | > 400 °C |
Table 2: Expected Mechanical Properties of 5-MIP Based Resins
| Property | Expected Value Range for Polyesters | Expected Value Range for Polyamides |
| Tensile Strength | 50 - 80 MPa | 70 - 110 MPa |
| Tensile Modulus | 2 - 4 GPa | 2.5 - 5 GPa |
| Elongation at Break | 5 - 50 % | 10 - 60 % |
Table 3: Expected Solubility of 5-MIP Based Resins
| Solvent | Polyester Solubility | Polyamide Solubility |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Soluble (often with LiCl) |
| N,N-Dimethylacetamide (DMAc) | Soluble | Soluble (often with LiCl) |
| Chloroform | Partially Soluble to Soluble | Generally Insoluble |
| Tetrahydrofuran (THF) | Partially Soluble | Generally Insoluble |
Visualizations
Synthesis Workflows
The following diagrams illustrate the key experimental workflows for the synthesis of specialty resins from this compound.
Caption: Workflow for the synthesis of 5-methylisophthaloyl dichloride.
Caption: General workflow for solution polycondensation of 5-MIP based resins.
Application in Drug Delivery
Specialty resins derived from this compound, particularly biodegradable polyesters, have potential applications in drug delivery systems. The polymer can be formulated into nanoparticles, microparticles, or implants that encapsulate a therapeutic agent. The release of the drug can be controlled by the degradation rate of the polymer matrix.
References
Troubleshooting & Optimization
Standard protocols for the purification of 5-Methylisophthalic acid
This technical support center provides researchers, scientists, and drug development professionals with standard protocols, troubleshooting guides, and frequently asked questions for the purification of 5-Methylisophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of this compound are recrystallization and acid-base purification. Recrystallization is a technique that relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. Acid-base purification involves dissolving the acidic compound in a basic solution to form a water-soluble salt, filtering out insoluble impurities, and then re-precipitating the purified acid by adding an acid.[1] A combination of both methods often yields a product of high purity.
Q2: How do I choose the best solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. For aromatic carboxylic acids like this compound, promising solvents include water, ethanol, methanol, acetic acid, and mixtures such as ethanol/water or acetone/water.[1] Preliminary solubility tests with small amounts of your crude product in various solvents are highly recommended to determine the optimal choice.
Q3: What are the likely impurities in my crude this compound?
A3: Common impurities can originate from unreacted starting materials, byproducts of the synthesis, or subsequent degradation. Depending on the synthetic route, these may include precursors like 1,3,5-trimethylbenzene (mesitylene) or 3,5-dimethylbenzoic acid, incompletely oxidized intermediates, or isomers. Side reactions can also lead to the formation of colored byproducts.[2][3]
Q4: My purified this compound is discolored (e.g., yellow or brown). How can I remove the color?
A4: Discoloration is typically due to the presence of colored impurities.[2] These can often be removed by treating a hot solution of your crude product with activated carbon before the filtration step in either recrystallization or acid-base purification.[1][2] The activated carbon adsorbs the colored impurities, which are then removed by filtration.
Q5: What analytical techniques are recommended to assess the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for determining the purity of this compound and quantifying impurities.[4][5][6] Other valuable analytical methods include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Infrared (IR) spectroscopy to confirm the presence of the correct functional groups.[2][5] The melting point of the purified compound can also be a useful indicator of purity; pure this compound has a melting point of 299-303 °C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Crystal Yield During Recrystallization | The chosen solvent is too effective at dissolving the compound, even at low temperatures.[1] | Select a solvent in which the compound has lower solubility at room temperature or use a solvent mixture (e.g., ethanol/water). |
| Insufficient cooling of the solution.[1] | Ensure the solution is cooled to a low enough temperature, for instance, by using an ice bath, to induce crystallization. | |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1] | |
| "Oiling Out" (Formation of an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound or its impurities.[1] | Use a lower-boiling point solvent or a solvent mixture. |
| The solution was cooled too rapidly.[1] | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Product is Contaminated with Insoluble Impurities | Incomplete removal of solid impurities. | During acid-base purification, ensure the basic solution is thoroughly filtered to remove any insoluble materials before acidification.[1] In recrystallization, perform a hot filtration step if insoluble impurities are observed in the hot solution. |
| Final Product Purity is Still Low After Purification | Inefficient purification method for the specific impurities present. | Consider performing a sequential purification: an initial acid-base purification followed by a final recrystallization step. For very difficult-to-remove impurities, column chromatography may be necessary.[2] |
Quantitative Data: Solvent Selection for Recrystallization
The selection of an appropriate solvent is critical for successful recrystallization. The following table provides a qualitative guide to the solubility of this compound in common laboratory solvents, based on the general behavior of aromatic carboxylic acids.
| Solvent | Type | Solubility (Cold) | Solubility (Hot) | Comments |
| Water | Polar, Protic | Low | Moderate | A good, non-toxic choice. May require a relatively large volume. |
| Ethanol | Polar, Protic | Moderate | High | Often used in a mixture with water to optimize solubility. |
| Methanol | Polar, Protic | Moderate | High | Similar to ethanol, can be used in mixtures with water. |
| Acetic Acid | Polar, Protic | Moderate | High | Effective, but can be difficult to remove completely. |
| Acetone | Polar, Aprotic | High | Very High | May be too soluble for good recovery unless used in a mixture. |
| N,N-Dimethylformamide (DMF) | Polar, Aprotic | High | Very High | Generally too soluble for effective recrystallization; high boiling point makes it difficult to remove.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | High | Very High | Similar to DMF, generally not recommended for recrystallization due to high solubility and boiling point.[1] |
| Hexane | Nonpolar | Insoluble | Insoluble | Not a suitable solvent. |
Experimental Protocols
Detailed Methodology for Acid-Base Purification of this compound
This protocol describes a robust method for purifying this compound by taking advantage of its acidic nature.
1. Dissolution in Base:
-
Suspend the crude this compound in deionized water in a suitably sized beaker or flask.
-
While stirring, slowly add a dilute aqueous base (e.g., 2 M Sodium Hydroxide) dropwise until the solid completely dissolves and the pH of the solution reaches approximately 8.[1] This forms the water-soluble sodium salt of this compound.
2. Decolorization (Optional):
-
If the solution is colored, heat it to 60-70 °C.
-
Add a small amount of activated carbon (approximately 1-2% of the crude product's weight) to the warm solution.[7]
-
Stir the mixture at this temperature for 20-30 minutes to allow the activated carbon to adsorb the colored impurities.
3. Filtration of Impurities:
-
Filter the solution to remove the activated carbon (if used) and any other insoluble impurities. If the solution is hot, use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[7]
4. Acid Precipitation:
-
Allow the clear filtrate to cool to room temperature.
-
While stirring vigorously, slowly add a dilute acid (e.g., 2 M Hydrochloric Acid or Sulfuric Acid) to the filtrate.[1]
-
This compound will precipitate as a white solid as the solution becomes acidic. Continue adding acid until the pH of the solution is approximately 1-2 to ensure complete precipitation.[1]
5. Isolation and Washing:
-
Cool the suspension in an ice bath for at least 30 minutes to maximize the yield of the precipitate.
-
Collect the purified this compound by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove any residual salts.
6. Drying:
-
Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Visualizations
Caption: Workflow for the purification of this compound.
References
Identification of common impurities in 5-Methylisophthalic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylisophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in the synthesis of this compound via m-xylene (B151644) oxidation?
The synthesis of this compound is typically achieved through the liquid-phase oxidation of m-xylene, often using a heavy metal catalyst in an acetic acid solvent. Impurities can arise from several sources including unreacted starting materials, incomplete oxidation, and side reactions. The most common impurities include:
-
Unreacted Starting Material:
-
m-Xylene
-
-
Incomplete Oxidation Products:
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m-Toluic acid (3-Methylbenzoic acid)
-
3-Carboxy-5-methylbenzaldehyde
-
-
Isomeric Impurities (from impure m-xylene):
-
Terephthalic acid (from p-xylene (B151628) impurity)
-
Phthalic acid (from o-xylene (B151617) impurity)
-
-
Side-Reaction Products:
-
Colored impurities such as dicarboxylic fluorenones and tricarboxylic biphenyls may form, leading to a yellowish tint in the product.[1]
-
-
Residual Solvent:
-
Acetic acid
-
Q2: My final product has a yellowish tint. What is the cause and how can I remove it?
A yellowish discoloration in your this compound is likely due to the presence of colored impurities, such as dicarboxylic fluorenones and tricarboxylic biphenyls, which are common byproducts in the oxidation of xylenes.[1]
Removal Strategy: A common and effective method to remove these colored impurities is to treat a solution of the crude product with activated carbon, followed by recrystallization. The activated carbon adsorbs the colored molecules, which are then removed by filtration.
Q3: What analytical techniques are best for identifying and quantifying impurities in my this compound sample?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used method for assessing the purity of aromatic carboxylic acids. A reverse-phase method can effectively separate this compound from its common impurities.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation capabilities of HPLC with mass spectrometry, allowing for the identification of impurities by their molecular weights.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the impurities, which is invaluable for their definitive identification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Purity of Final Product | Incomplete reaction. | Increase reaction time or temperature. Ensure proper stoichiometry of reactants. |
| Inefficient purification. | Optimize the recrystallization solvent system. Consider an acid-base extraction prior to recrystallization. | |
| Presence of Unreacted m-Xylene | Insufficient oxidant or reaction time. | Increase the amount of oxidizing agent. Extend the reaction duration. |
| High Levels of m-Toluic Acid | Incomplete oxidation. | Increase reaction temperature or catalyst concentration. Ensure efficient mixing and oxygen supply. |
| Discoloration of the Product (Yellow Tint) | Formation of colored byproducts (e.g., fluorenones).[1] | Treat the crude product with activated carbon before recrystallization. |
| Poor Crystal Formation During Recrystallization | Incorrect solvent choice. | Screen a variety of solvents or solvent mixtures. Water or aqueous ethanol (B145695) are often good starting points for carboxylic acids. |
| Solution is too dilute. | Concentrate the solution before cooling. | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Data Presentation
The following table summarizes the typical impurities found in the synthesis of this compound. Please note that the concentration ranges are illustrative and can vary significantly based on the specific reaction conditions and the purity of the starting materials.
| Impurity | Type | Typical Concentration in Crude Product (Illustrative) | Typical Concentration in Purified Product (Illustrative) |
| m-Xylene | Unreacted Starting Material | 0.1 - 2.0% | < 0.01% |
| m-Toluic acid | Incomplete Oxidation | 1.0 - 10.0% | < 0.1% |
| 3-Carboxy-5-methylbenzaldehyde | Incomplete Oxidation | 0.5 - 5.0% | < 0.05% |
| Dicarboxylic fluorenones | Side-Reaction Product | 0.1 - 1.0% | < 0.01% |
| Acetic Acid | Residual Solvent | < 1.0% | < 0.05% |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol provides a general method for the purity assessment of this compound using reverse-phase HPLC.[2]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the carboxylic acid groups are protonated. A gradient elution is often used, for example, starting with a lower concentration of acetonitrile and gradually increasing it.
-
Standard Preparation: Prepare a standard solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Sample Preparation: Prepare a solution of your this compound sample at the same concentration as the standard.
-
Chromatographic Conditions (Typical):
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of your sample to the standard. The area of the main peak corresponding to this compound can be used to calculate the purity. Impurities will appear as separate peaks.
Protocol 2: Purification of this compound by Recrystallization
This protocol describes a general method for the purification of crude this compound.
Materials:
-
Crude this compound
-
High-purity solvent (e.g., deionized water, ethanol, or a mixture)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flask
-
Heating plate with magnetic stirring
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
If the solution is colored, remove it from the heat, add a small amount of activated carbon, and heat to boiling for a few minutes.
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize the crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Synthesis pathway of this compound from m-xylene.
Caption: Formation of common impurities during this compound synthesis.
References
Troubleshooting guide for 5-Methylisophthalic acid polymerization reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting polymerization reactions involving 5-Methylisophthalic acid (5-MIP). The information is presented in a question-and-answer format to directly address common challenges encountered during polyesterification and polyamidation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymerization reaction resulted in a low polymer yield. What are the potential causes and how can I improve it?
Low polymer yield is a common issue that can stem from several factors. A systematic approach to identifying the root cause is crucial.
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Purity of Monomers: Impurities in this compound or the co-monomer (diol or diamine) can act as chain terminators, halting the polymerization process prematurely. It is essential to use high-purity monomers (≥99%).
-
Recommendation: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the 5-MIP by recrystallization. A potential method involves dissolving the crude product in a basic aqueous solution, treating with activated carbon to remove colored impurities, followed by precipitation with acid.[1]
-
-
Stoichiometry of Reactants: In polycondensation reactions, an exact 1:1 molar ratio of the functional groups (carboxylic acid to hydroxyl or amine) is critical for achieving high molecular weight and, consequently, a good yield of the polymer.
-
Recommendation: Ensure precise weighing and calculation of monomer quantities. Any deviation from a 1:1 stoichiometric ratio can lead to a lower degree of polymerization.
-
-
Inefficient Removal of Byproducts: The removal of condensation byproducts, such as water in polyesterification or HCl in reactions involving acid chlorides, is crucial to drive the reaction equilibrium towards the formation of the polymer.
-
Recommendation: For melt polycondensation, ensure a high vacuum is applied during the later stages of the reaction.[2] For solution polymerization, especially when using acid chlorides, an acid scavenger like pyridine (B92270) is often used.[2]
-
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete polymerization.
-
Recommendation: Ensure the reaction temperature is appropriate for the chosen polymerization method (melt or solution) and that the reaction is allowed to proceed for a sufficient duration. Monitoring the viscosity of the reaction mixture can be an indicator of polymer formation.[2]
-
Q2: The final polymer is discolored (yellow or brown). What causes this and how can I prevent it?
Discoloration of the polymer is often an indication of side reactions occurring during polymerization.
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High Reaction Temperatures: Elevated temperatures, particularly in melt polycondensation, can cause thermal degradation or oxidation of the monomers or the resulting polymer, leading to discoloration.
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Recommendation: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote degradation. A staged temperature profile, starting with a lower temperature for the initial esterification and then increasing it during polycondensation under vacuum, is often effective.[2]
-
-
Catalyst Issues: Some catalysts, especially certain tin-based or titanium-based compounds, can cause discoloration at high temperatures.
-
Recommendation: If discoloration is a persistent issue, consider using a milder catalyst or a lower concentration of the catalyst. The optimal catalyst and its concentration should be determined experimentally.
-
-
Impurities: Impurities in the monomers can also contribute to discoloration.
-
Recommendation: As with low yield, ensure the high purity of your starting materials.[1]
-
Q3: I am struggling with the solubility of the synthesized polymer. What can I do?
Aromatic polymers are often characterized by their limited solubility in common organic solvents.
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Polymer Structure: The inherent rigidity of the aromatic backbone in polymers derived from 5-MIP can lead to poor solubility.
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Recommendation: The introduction of flexible linkages into the polymer backbone can improve solubility. This can be achieved by choosing a co-monomer with a flexible aliphatic chain (e.g., a long-chain diol or diamine).[2][3] The methyl group on the isophthalic acid ring itself provides a slight disruption to the chain packing, which can aid solubility compared to unsubstituted isophthalic acid polymers.
-
-
Solvent Selection: Not all solvents are suitable for dissolving aromatic polyesters or polyamides.
Q4: The molecular weight of my polymer is lower than expected. How can I increase it?
Achieving a high molecular weight is often a primary goal in polymerization. Several factors can limit chain growth.
-
Monomer Purity and Stoichiometry: As discussed for low yield, these are critical factors. Any imbalance or presence of monofunctional impurities will cap the growing polymer chains.
-
Inefficient Polycondensation: The final stage of polycondensation, where oligomers are linked to form high molecular weight chains, is crucial.
-
Recommendation: In melt polycondensation, ensure a high and stable vacuum is maintained to effectively remove volatile byproducts.[2] In solution polymerization, ensure the reaction is run for a sufficient time to allow for the diffusion and reaction of growing polymer chains.
-
-
Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction.
-
Recommendation: Ensure the catalyst is stored correctly and is active. In some cases, a two-part catalyst system or sequential addition of the catalyst might be beneficial.
-
Data Presentation
Table 1: Typical Reaction Conditions for Polyesterification of Aromatic Dicarboxylic Acids
| Parameter | Melt Polycondensation | Solution Polycondensation (from Acid Chloride) |
| Temperature | 180-250°C (staged)[2] | 0°C to Room Temperature[2] |
| Pressure | Atmospheric, then high vacuum (<1 mbar)[2] | Atmospheric (under inert gas) |
| Catalyst | Titanium(IV) butoxide, Antimony(III) oxide[2] | None (reaction is fast) |
| Solvent | None | NMP, DMAc[4] |
| Additives | - | Pyridine (acid scavenger)[2] |
Experimental Protocols
Protocol 1: Solution Polyesterification of 5-Methylisophthaloyl Dichloride with a Diol
This protocol describes a general procedure for the synthesis of a polyester (B1180765) from the diacid chloride of 5-MIP and a diol.
1. Preparation of 5-Methylisophthaloyl Dichloride:
-
In a fume hood, react this compound with an excess of thionyl chloride, often with a catalytic amount of DMF.
-
The reaction is typically heated to reflux until the evolution of HCl gas ceases.
-
The excess thionyl chloride is removed by distillation, and the resulting 5-methylisophthaloyl dichloride is purified by vacuum distillation.
2. Polymerization:
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In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, dissolve the diol (e.g., 1,6-hexanediol) in an anhydrous polar aprotic solvent like DMAc.
-
Cool the solution to 0°C in an ice bath and add pyridine as an acid scavenger.
-
Slowly add a solution of 5-methylisophthaloyl dichloride in anhydrous DMAc to the stirred diol solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.[2]
-
Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol (B129727) with vigorous stirring.
-
Filter the polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven.[2]
Protocol 2: Melt Polycondensation of this compound with a Diol
This protocol outlines a solvent-free method for polyester synthesis.
1. Reaction Setup:
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Charge equimolar amounts of this compound and a high-boiling diol (e.g., 1,10-decanediol) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Add a suitable catalyst, such as titanium(IV) butoxide or antimony(III) oxide.[2]
2. Esterification Stage:
-
Heat the mixture under a slow stream of nitrogen to 180-200°C.
-
Water will be evolved as a byproduct of the esterification reaction and should be collected. This stage typically lasts for 2-4 hours.[2]
3. Polycondensation Stage:
-
Gradually increase the temperature to 220-250°C.
-
Simultaneously, slowly reduce the pressure to apply a high vacuum.
-
Continue the reaction under high vacuum for several hours to remove the remaining water and drive the polymerization to completion, as indicated by an increase in the viscosity of the melt.[2]
-
Cool the reactor to room temperature under a nitrogen atmosphere before extruding or dissolving the polymer for further processing.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound polymerization.
Caption: A generalized experimental workflow for the polymerization of this compound.
References
Strategies for optimizing the yield of 5-Methylisophthalic acid synthesis
Welcome to the technical support center for the synthesis of 5-Methylisophthalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the liquid-phase air oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene). This process typically employs a catalyst system in a solvent, such as acetic acid.
Q2: What are the key catalysts used in the oxidation of mesitylene to this compound?
A2: The catalytic systems for this oxidation commonly involve a combination of cobalt and manganese salts, such as cobalt acetate (B1210297) and manganese acetate. A bromine-containing compound, like sodium bromide or tetrabromoethane, is often used as a promoter or initiator.[1][2]
Q3: What are the typical side products in this synthesis?
A3: Common side products include unreacted mesitylene, the intermediate 3,5-dimethylbenzoic acid, and the over-oxidation product, trimesic acid (benzene-1,3,5-tricarboxylic acid).[3] Other impurities may arise from incomplete oxidation or side reactions involving the solvent.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material (mesitylene) and the formation of the desired product (this compound) and major byproducts.
Q5: What is a suitable method for purifying crude this compound?
A5: Purification is typically achieved through recrystallization. The crude product can be dissolved in a suitable solvent, such as dilute acetic acid or an ethanol/water mixture, and allowed to cool slowly to form crystals of the purified product.[1] Washing the filtered crystals with a cold solvent can help remove residual impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Insufficient Catalyst Activity: The cobalt or manganese catalyst may be of low quality or deactivated. | Ensure the use of high-purity catalysts. Consider catalyst regeneration or using a fresh batch. |
| Inadequate Reaction Temperature: The temperature may be too low for efficient oxidation. | Gradually increase the reaction temperature, but be mindful of increased side product formation at excessively high temperatures. A typical range to explore is 100-150°C.[4] | |
| Insufficient Oxygen Supply: The rate of air or oxygen introduction is too low. | Increase the flow rate of air or oxygen into the reaction mixture. Ensure efficient stirring to maximize gas-liquid mass transfer. | |
| Short Reaction Time: The reaction may not have proceeded to completion. | Extend the reaction time and monitor the progress using HPLC until the desired conversion is achieved. | |
| Formation of a Large Amount of 3,5-Dimethylbenzoic Acid | Incomplete Oxidation: The reaction conditions are not vigorous enough to oxidize the second methyl group. | Increase the reaction temperature, reaction time, or the concentration of the catalyst/promoter. Ensure an adequate supply of the oxidant. |
| Formation of a Large Amount of Trimesic Acid | Over-oxidation: The reaction conditions are too harsh, leading to the oxidation of all three methyl groups. | Reduce the reaction temperature or reaction time. It may also be beneficial to optimize the catalyst and promoter concentrations. |
| Product is Discolored (Yellowish or Brownish) | Formation of Colored Impurities: Side reactions or impurities in the starting materials can lead to colored byproducts. | Treat the crude product with activated carbon during the recrystallization process to adsorb colored impurities. Ensure the purity of the starting mesitylene. |
| Difficult Purification | Co-precipitation of Impurities: Side products with similar solubility to this compound may co-precipitate. | Optimize the recrystallization solvent system. Multiple recrystallization steps may be necessary. Consider a solvent screen to find the most effective solvent for separating the desired product from the main impurities. |
Data Presentation
Table 1: Effect of Catalyst Composition on Mesitylene Oxidation
| Catalyst System | Co:Mn:Br Molar Ratio | Temperature (°C) | Pressure (MPa) | Yield of Carboxylic Acids (%) | Notes |
| Co/Mn/Br | Varies | 220-250 | 2.2-2.5 | 115-120 (Trimesic Acid) | High temperature and pressure favor the formation of trimesic acid.[1] |
| Co/Mn/Ce/Br | Varies | Not Specified | Not Specified | 155-160 (Trimesic Acid) | Cerium acetate can act as a cocatalyst.[2] |
| Iridium Complex | Not Applicable | 130 | Not Specified | 35 ± 4 (3,5-dimethylbenzaldehyde and 3,5-dimethylbenzoic acid) | Demonstrates catalytic C-H activation and oxidation.[5] |
Note: The yields presented are for the total carboxylic acids formed, which may include mono-, di-, and tri-carboxylic acids. Specific yield data for this compound is limited in the available literature.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a representative procedure based on the principles of mesitylene oxidation. Optimization of specific parameters will be necessary for individual experimental setups.
Materials:
-
Mesitylene
-
Acetic Acid (solvent)
-
Cobalt (II) acetate tetrahydrate (catalyst)
-
Manganese (II) acetate tetrahydrate (catalyst)
-
Sodium bromide (promoter)
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Compressed air or oxygen
-
Hydrochloric acid (for work-up)
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Ethanol (for recrystallization)
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Deionized water
Procedure:
-
Reaction Setup: In a multi-necked flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer, add mesitylene and acetic acid.
-
Catalyst Addition: To the stirred solution, add cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and sodium bromide.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 120-140°C) while vigorously stirring. Introduce a steady stream of compressed air or oxygen into the reaction mixture through the gas inlet tube.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC. Continue the reaction until the desired conversion of mesitylene is achieved.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution. The solvent can be partially removed under reduced pressure to facilitate precipitation.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water to remove residual acetic acid and inorganic salts.
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Purification: Recrystallize the crude this compound from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified product. Dry the final product in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. CN1417193A - Liquid phase catalytic mesitylene air oxidizing process of preparing benzenetricarboxylic acid - Google Patents [patents.google.com]
- 2. CN102146029A - Method for preparing trimesic acid by continuous oxidation of mesitylene - Google Patents [patents.google.com]
- 3. Mesitylene - Wikipedia [en.wikipedia.org]
- 4. CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google Patents [patents.google.com]
- 5. Activation and Oxidation of Mesitylene C−H Bonds by (Phebox)Iridium(III) Complexes [authors.library.caltech.edu]
Technical Support Center: Side Reactions in the Oxidation of Mesitylene to 5-Methylisophthalic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of mesitylene (B46885) to 5-methylisophthalic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yielded a mixture of products instead of pure this compound. What are the likely side products?
A1: The oxidation of mesitylene can result in several side products depending on the reaction conditions. The most common are:
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Incomplete Oxidation Products: If the oxidation is not driven to completion, you may isolate products where only one or two of the methyl groups have been oxidized. The primary intermediate is 3,5-dimethylbenzoic acid (mesitoic acid). 3,5-dimethylbenzaldehyde (B1265933) can also be formed as an intermediate.
-
Over-oxidation Product: If the reaction is too aggressive or proceeds for too long, all three methyl groups can be oxidized, leading to the formation of trimesic acid (1,3,5-benzenetricarboxylic acid).
Q2: My yield of this compound is low, and the main byproduct is trimesic acid. How can I prevent this over-oxidation?
A2: Over-oxidation to trimesic acid is a common issue, particularly with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid.[1] To minimize the formation of trimesic acid, consider the following adjustments:
-
Stoichiometry of the Oxidant: Carefully control the molar ratio of the oxidizing agent to mesitylene. An excess of the oxidant will favor the formation of trimesic acid.
-
Reaction Temperature: Lowering the reaction temperature can help to slow down the rate of the third oxidation step, allowing the reaction to be stopped after the formation of this compound.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal time to quench the reaction before significant amounts of trimesic acid are formed.
Q3: I have isolated 3,5-dimethylbenzoic acid as a major byproduct. What causes this and how can I promote further oxidation?
A3: The presence of 3,5-dimethylbenzoic acid indicates incomplete oxidation of the second methyl group. This can be caused by:
-
Insufficient Oxidant: The amount of oxidizing agent was not sufficient to convert both methyl groups.
-
Reaction Time Too Short: The reaction was stopped before the second oxidation could proceed to completion.
-
Low Reaction Temperature: The activation energy for the second oxidation may not have been reached.
To drive the reaction further towards this compound, you can try:
-
Slightly increasing the molar equivalents of the oxidizing agent.
-
Extending the reaction time, while carefully monitoring for the appearance of trimesic acid.
-
Gradually increasing the reaction temperature.
Q4: How can I separate my desired product, this compound, from the common side products?
A4: Separation of these structurally similar carboxylic acids can be challenging.
-
From 3,5-dimethylbenzoic acid: Steam distillation can be an effective method. 3,5-dimethylbenzoic acid is volatile with steam, while this compound is not.[2]
-
From Trimesic Acid: Fractional crystallization can be employed, taking advantage of potential differences in solubility in various solvents. Due to the presence of an additional carboxylic acid group, trimesic acid often has different solubility profiles compared to this compound. Adjusting the pH of an aqueous solution can also aid in selective precipitation.
Data Presentation: Product Distribution in Mesitylene Oxidation
The following table summarizes the theoretical product distribution from a specific experimental protocol for the oxidation of mesitylene using nitric acid.
| Product | Structure | Molar Ratio | Theoretical Yield |
| This compound | C₉H₈O₄ | Desired Product | 40% |
| 3,5-Dimethylbenzoic Acid | C₉H₁₀O₂ | Incomplete Oxidation | 50% |
| Trimesic Acid | C₉H₆O₆ | Over-oxidation | Not specified in this protocol, but can be significant with stronger conditions |
Experimental Protocol: Oxidation of Mesitylene with Nitric Acid
This protocol details a method for the oxidation of mesitylene that yields both 3,5-dimethylbenzoic acid and this compound.[2]
Materials:
-
Mesitylene (20 g)
-
30% Nitric Acid (80 g)
-
Sodium Carbonate Solution
-
Dilute Hydrochloric Acid
-
Tin
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Strong Hydrochloric Acid
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Dilute Caustic Soda
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Alcohol (for recrystallization)
Procedure:
-
In a 250-ml round-bottomed flask, reflux 20 g of mesitylene with 80 g of 30% nitric acid on a sand bath in a fume cupboard for 18 hours.
-
After cooling, filter the white residue and wash it with cold water.
-
Dissolve the residue in a sodium carbonate solution. Separate the unreacted mesitylene and any nitromesitylene.
-
Reprecipitate the mixed acids by acidifying the solution with dilute hydrochloric acid.
-
Filter the white precipitate, wash with cold water, and heat it on a water bath with tin and an excess of strong hydrochloric acid for 2 hours with constant shaking. This step reduces the nitromesitylenic acid byproduct.
-
After cooling, filter the undissolved portion, wash with cold water, and dissolve it in dilute caustic soda.
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Reprecipitate the mixture of 3,5-dimethylbenzoic acid and this compound from the hot filtered solution with dilute hydrochloric acid.
-
Filter the precipitate and wash it with cold water.
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Perform steam distillation on the precipitate. 3,5-dimethylbenzoic acid will distill over with the steam. Continue until the distillate is no longer acidic.
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The this compound will remain in the distillation flask and can be collected upon cooling.
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Both products can be further purified by recrystallization from hot alcohol.[2]
Visualization of Reaction Pathways
The following diagram illustrates the oxidation pathways of mesitylene, highlighting the desired product and the major side products.
Caption: Oxidation pathways of mesitylene.
References
Thermal and chemical degradation of 5-Methylisophthalic acid under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting and troubleshooting thermal and chemical degradation studies of 5-Methylisophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under forced degradation conditions?
A1: Based on the structure of this compound, an aromatic carboxylic acid, the primary degradation pathways under forced degradation conditions are expected to be:
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Hydrolysis: While generally stable, under extreme pH and temperature, the carboxylic acid groups might undergo reactions, although significant hydrolysis of the aromatic ring itself is unlikely under typical forced degradation conditions.
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Oxidation: The methyl group and the aromatic ring are susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives, aldehydes, or further oxidation to carboxylic acids.[1]
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Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) is a likely degradation pathway, leading to the formation of m-toluic acid and potentially other related compounds.[2]
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Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to the formation of radicals and subsequent degradation products.
Q2: What are the expected degradation products of this compound?
A2: While specific experimental data is limited, based on the chemical structure and general degradation pathways of similar molecules, potential degradation products could include:
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m-Toluic acid: Formed via decarboxylation.
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Hydroxy-5-methylisophthalic acid isomers: Formed via oxidation of the aromatic ring.
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5-Formylisophthalic acid or 5-(hydroxymethyl)isophthalic acid: Formed via oxidation of the methyl group.
-
Phthalic acid derivatives: Potentially formed through more extensive degradation.
Q3: What are the recommended starting conditions for forced degradation studies of this compound?
A3: It is recommended to start with the general conditions outlined in ICH Q1A guidelines and adjust based on the observed degradation.[3] A target degradation of 5-20% is generally considered appropriate to identify relevant degradation products.[1]
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of this compound degradation.
Issue 1: No or minimal degradation observed under stress conditions.
| Possible Cause | Recommended Action |
| Insufficiently harsh stress conditions. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. |
| High intrinsic stability of this compound. | While possible, it's crucial to ensure that the stress conditions were genuinely challenging before concluding high stability. |
| Inappropriate solvent. | Ensure the compound is adequately dissolved in the stress medium. The use of co-solvents may be necessary for compounds with poor aqueous solubility. |
Issue 2: Excessive degradation (>20%) observed.
| Possible Cause | Recommended Action |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the study.[4] |
| Formation of secondary degradation products. | Over-stressing can lead to the formation of degradation products that may not be relevant under normal storage conditions. It's important to aim for a degradation level that allows for the identification of primary degradants. |
Issue 3: Poor chromatographic separation of this compound and its degradation products.
| Possible Cause | Recommended Action | | Inappropriate HPLC column. | A C18 column is a good starting point for aromatic carboxylic acids. If co-elution occurs, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column. | | Suboptimal mobile phase composition. | Optimize the mobile phase by adjusting the organic modifier (e.g., acetonitrile, methanol) to water ratio, the pH, and the buffer concentration. A gradient elution is often necessary for separating compounds with different polarities. | | Inadequate detector settings. | Ensure the UV detection wavelength is appropriate for both the parent compound and the expected degradation products. A photodiode array (PDA) detector can be beneficial for monitoring multiple wavelengths simultaneously. |
Issue 4: Inconsistent or irreproducible results.
| Possible Cause | Recommended Action | | Variability in sample preparation. | Ensure consistent and accurate preparation of all samples and standards. | | Fluctuation in instrument performance. | Regularly check the performance of the HPLC system, including pump flow rate accuracy, injector precision, and detector stability. | | Instability of degradation products. | Some degradation products may be unstable. Analyze samples as soon as possible after the stress study is completed. |
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies of this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of this compound | Major Degradation Product(s) |
| 0.1 M HCl, 80°C, 24h | 8.5 | m-Toluic acid |
| 0.1 M NaOH, 80°C, 24h | 12.2 | m-Toluic acid, Unknown Peak 1 |
| 3% H₂O₂, RT, 24h | 15.7 | 5-Formylisophthalic acid, Hydroxy-5-methylisophthalic acid |
| Dry Heat, 105°C, 48h | 6.3 | m-Toluic acid |
| Photolytic (ICH Q1B), 24h | 4.1 | Unknown Peak 2 |
Table 2: HPLC Method Parameters for Stability-Indicating Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Transfer an aliquot of the stock solution to a vial and add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the drug.
-
Heat the solution at 80°C for 24 hours.
-
After cooling, neutralize the sample with an appropriate amount of 0.2 M NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample using the validated stability-indicating HPLC method.
Protocol 2: Forced Degradation under Oxidative Conditions
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent.
-
Transfer an aliquot of the stock solution to a vial and add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample using the validated stability-indicating HPLC method.
Mandatory Visualizations
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: High-Purity 5-Methylisophthalic Acid Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on recrystallization techniques for obtaining high-purity 5-Methylisophthalic acid. This resource includes troubleshooting guides for common experimental issues and frequently asked questions, presented in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses specific challenges that may arise during the recrystallization of this compound.
Problem: Low or No Crystal Yield
-
Question: I've followed the recrystallization protocol, but I'm getting a very low yield of crystals, or no crystals are forming at all. What could be the issue?
-
Answer: Low or no crystal yield can stem from several factors:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve this compound well at elevated temperatures but poorly at lower temperatures. If the compound remains soluble even after cooling, the solvent is too effective. Consider a different solvent or a solvent mixture.
-
Insufficient Cooling: Ensure the solution is cooled to a sufficiently low temperature, such as in an ice bath, to induce maximum precipitation.
-
Supersaturation: The solution may be supersaturated and require initiation for crystallization to begin. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure this compound.[1]
-
Excessive Solvent: Using too much solvent will keep the compound dissolved even at low temperatures. If you suspect this, you can try to carefully evaporate some of the solvent and allow the solution to cool again.
-
Problem: "Oiling Out" - Formation of an Oil Instead of Crystals
-
Question: Instead of crystals, an oily layer is forming as my solution cools. What is happening and how can I fix it?
-
Answer: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid rather than a solid. This can be caused by:
-
High Solute Concentration or Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Melting Point Depression: Impurities in the crude material can lower the melting point of the mixture, causing it to "melt" in the hot solvent.
-
Solvent's Boiling Point is Higher than Solute's Melting Point: If the boiling point of the solvent is above the melting point of the this compound, it will dissolve as a liquid. In such cases, a lower-boiling point solvent should be chosen.
To resolve oiling out, you can try reheating the solution to dissolve the oil and then allow it to cool more slowly. Adding a small amount of a co-solvent in which the compound is less soluble might also help induce crystallization.
-
Problem: Colored Crystals
-
Question: My recrystallized this compound has a yellowish tint. How can I obtain a pure white product?
-
Answer: The presence of colored impurities is a common issue. To decolorize the solution before crystallization:
-
After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution.
-
Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the clear, colorless filtrate to cool and crystallize.
-
Problem: Crystals Are Too Small (Powdery)
-
Question: The recrystallization worked, but the product is a fine powder, making it difficult to handle and filter. How can I grow larger crystals?
-
Answer: The formation of small, powdery crystals is often a result of rapid crystallization. To encourage the growth of larger crystals, slow down the cooling process. After dissolving the compound in the hot solvent, cover the flask with a watch glass and allow it to cool to room temperature undisturbed on the benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of this compound?
A1: Based on the chemical structure of this compound (an aromatic carboxylic acid), polar solvents are generally the most effective. Good starting points for solvent screening include:
-
Water
-
Ethanol
-
Methanol
-
Acetic Acid
-
Solvent mixtures, such as ethanol/water or acetone/water.[1]
The ideal solvent will exhibit high solubility at high temperatures and low solubility at room temperature or below.
Q2: Is there an alternative to solvent recrystallization for purifying this compound?
A2: Yes, an acid-base purification method can be very effective. This technique involves:
-
Dissolving the crude this compound in a dilute aqueous base (e.g., sodium hydroxide) to form its water-soluble salt. A patent suggests adjusting the pH to 8.[1]
-
Filtering the basic solution to remove any insoluble impurities.
-
If necessary, treating the solution with activated carbon to remove colored impurities, followed by another filtration.
-
Acidifying the filtrate with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to precipitate the purified this compound. A patent suggests adjusting the pH to 1.[1]
-
Collecting the pure product by filtration, washing with cold water, and drying.
Q3: How can I assess the purity of my recrystallized this compound?
A3: Several analytical techniques can be used to determine the purity of your final product:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the purity of this compound and identifying impurities. A reverse-phase HPLC method is often suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation and detect the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broadened.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Low | Moderate to High | Good, especially for removing polar impurities. |
| Ethanol | Low to Moderate | High | Good, often effective as a co-solvent with water. |
| Methanol | Low to Moderate | High | Good, similar properties to ethanol. |
| Acetic Acid | Moderate | High | Potentially good, but can be difficult to remove completely from the final product. |
| Acetone | Moderate | High | May be too effective a solvent, but can be used in a solvent/anti-solvent system. |
| Toluene | Very Low | Low | Unlikely to be a suitable solvent. |
| N,N-Dimethylformamide (DMF) | High | Very High | Generally too soluble for effective recrystallization.[1] |
| Dimethyl Sulfoxide (DMSO) | High | Very High | Generally too soluble for effective recrystallization.[1] |
Note: This data is qualitative and serves as a starting point for solvent screening. Optimal solvent selection should be confirmed experimentally.
Experimental Protocols
Protocol 1: Standard Recrystallization from a Single Solvent
-
Solvent Selection: Based on preliminary tests, choose a solvent in which this compound has low solubility at room temperature but high solubility when heated.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring until the solvent boils. Continue adding small portions of the hot solvent until the solid just completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution in Base: Dissolve the crude this compound in a dilute aqueous solution of sodium hydroxide (B78521) with stirring until a pH of approximately 8 is reached.[1]
-
Filtration of Impurities: Filter the basic solution to remove any insoluble materials.
-
Decolorization (Optional): Add activated charcoal to the filtrate, stir for a period, and then filter to remove the charcoal.
-
Precipitation: While stirring, slowly add a dilute acid (e.g., sulfuric acid) to the filtrate until the pH reaches approximately 1.[1] The purified this compound will precipitate out of the solution.
-
Isolation and Washing: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Drying: Dry the purified product in a vacuum oven.
Visualizations
Caption: Standard experimental workflow for the recrystallization of this compound.
Caption: A troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Column Chromatography Purification of 5-Methylisophthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 5-Methylisophthalic acid using column chromatography. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the column chromatography of this compound?
A1: The most common stationary phase for the purification of polar, acidic compounds like this compound is silica (B1680970) gel (SiO₂).[1] Standard silica gel with a particle size of 60-120 mesh is often suitable for gravity column chromatography. For more challenging separations, silica gel with a smaller particle size (230-400 mesh) can be used in flash chromatography to achieve better resolution.[2]
Q2: How do I choose an appropriate mobile phase (eluent) for the purification of this compound?
A2: The selection of the mobile phase is critical for successful separation. A solvent system that provides a good separation of this compound from its impurities on a Thin Layer Chromatography (TLC) plate is the best starting point. For acidic compounds, a mixture of a non-polar solvent and a more polar solvent is typically used. Common solvent systems include mixtures of hexane (B92381)/ethyl acetate (B1210297) or dichloromethane/methanol. To counteract peak tailing, which is common with carboxylic acids, a small amount of a volatile acid like acetic acid or formic acid (e.g., 0.5-2%) can be added to the mobile phase.
Q3: My this compound is not moving down the column. What should I do?
A3: If your compound is not eluting from the column, the mobile phase is likely not polar enough. You can gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate. If using dichloromethane/methanol, increase the proportion of methanol. It is crucial to make these changes gradually to ensure good separation.
Q4: I am observing significant peak tailing for this compound. How can I resolve this?
A4: Peak tailing is a common issue when purifying acidic compounds on silica gel. This is often due to strong interactions between the carboxylic acid groups and the acidic silanol (B1196071) groups on the silica surface. To mitigate this, you can:
-
Acidify the mobile phase: Adding a small amount of acetic acid or formic acid to your eluent can help to protonate the this compound, reducing its interaction with the silica gel and leading to more symmetrical peaks.
-
Use a less acidic stationary phase: Consider using neutral or deactivated silica gel.
-
Avoid overloading the column: Loading too much sample can lead to peak tailing. A general guideline is to use a silica gel to crude sample weight ratio of at least 30:1.
Q5: Should I use wet or dry loading for my sample?
A5: The choice between wet and dry loading depends on the solubility of your crude this compound sample.
-
Wet Loading: If your sample is readily soluble in the initial mobile phase, you can dissolve it in a minimal amount of this solvent and carefully load it onto the top of the column.[3]
-
Dry Loading: If your sample has poor solubility in the eluent or if you need to use a more polar solvent to dissolve it than your starting eluent, dry loading is recommended.[3] This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry powder onto the column. This technique often leads to better resolution.
Experimental Protocols
Protocol 1: General Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Mobile phase solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol, Acetic Acid)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Mobile Phase Selection:
-
Develop a suitable mobile phase system using TLC. Test various ratios of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
To reduce tailing, consider adding 0.5-1% acetic acid to the mobile phase.
-
The ideal mobile phase should give your desired compound an Rf value of approximately 0.2-0.4 on the TLC plate, with good separation from impurities.
-
-
Column Packing (Wet Packing Method):
-
Insert a small plug of cotton or glass wool at the bottom of the column.[4]
-
Add a thin layer of sand (about 1 cm) over the plug.[4]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[5]
-
Gently tap the column to pack the silica gel uniformly.[5]
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand (about 0.5 cm) on top of the silica gel to prevent disturbance during sample loading.[3]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the column using a pipette.[3]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[3]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Open the stopcock and begin collecting fractions in test tubes or flasks.
-
Maintain a constant level of solvent above the silica gel at all times to prevent the column from running dry.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Analysis of Fractions:
-
Monitor the collected fractions using TLC to identify which fractions contain the purified this compound.
-
Combine the pure fractions containing the desired product.
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
-
Data Presentation
Table 1: Suggested Mobile Phase Systems for TLC Analysis and Column Chromatography of this compound
| Solvent System | Ratio (v/v) | Modifier | Expected Rf Range (Approximate) | Notes |
| Hexane : Ethyl Acetate | 70 : 30 to 50 : 50 | 0.5 - 1% Acetic Acid | 0.2 - 0.5 | Good starting point for less polar impurities. |
| Dichloromethane : Methanol | 98 : 2 to 95 : 5 | 0.5 - 1% Acetic Acid | 0.2 - 0.5 | Effective for separating more polar compounds. |
Note: The optimal solvent ratio and resulting Rf values should be determined experimentally using TLC prior to running the column.
Troubleshooting Guide
Table 2: Common Problems and Solutions in the Column Chromatography of this compound
| Problem | Possible Cause | Recommended Solution |
| Compound does not move down the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). |
| Compound elutes too quickly with impurities | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane or dichloromethane). |
| Poor separation of spots (overlapping bands) | - Improperly packed column.- Column overloaded with sample.- Inappropriate mobile phase. | - Repack the column ensuring it is uniform and free of air bubbles.- Reduce the amount of sample loaded.- Optimize the mobile phase using TLC to achieve better separation. |
| Streaking or tailing of the compound band | - Strong interaction of the acidic compound with silica gel.- Sample is not fully dissolved when loaded. | - Add a small amount of acetic or formic acid to the mobile phase.- Ensure the sample is completely dissolved before loading, or use the dry loading method. |
| Cracked or channeled silica bed | The column ran dry at some point. | This is irreversible. The column must be repacked. Always keep the solvent level above the stationary phase. |
| No compound detected in fractions | - The compound may have decomposed on the silica.- The fractions are too dilute to detect by TLC. | - Test the stability of your compound on a small amount of silica before running a large column.- Concentrate the fractions before running TLC.[2] |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
References
Technical Support Center: Purification of 5-Methylisophthalic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of colored impurities from 5-Methylisophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of colored impurities in this compound?
A1: Colored impurities in this compound are typically organic molecules with extended conjugated systems that absorb visible light. These can arise from side reactions during synthesis or degradation of the product. For analogous aromatic carboxylic acids, yellowish tints have been attributed to the presence of impurities like dicarboxylic fluorenones and tricarboxylic biphenyls.[1]
Q2: What are the primary methods for removing colored impurities from this compound?
A2: The most common and effective methods for decolorizing this compound include:
-
Recrystallization: A fundamental purification technique that separates compounds based on differences in their solubility.
-
Activated Carbon Treatment: Utilizes the high surface area of activated carbon to adsorb colored impurities from a solution.
-
Acid-Base Precipitation: This method involves dissolving the acidic product in a base, filtering insoluble impurities, and then re-precipitating the purified acid.
-
Catalytic Hydrogenation: A chemical process that can reduce colored impurities to colorless compounds.
Q3: How can I assess the purity of my this compound sample after purification?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the purity of this compound.[2][3] A reverse-phase C18 column with a UV detector is typically employed. Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for comprehensive impurity profiling.[1]
Q4: Can I use a combination of purification methods?
A4: Yes, combining methods is often the most effective approach. For instance, treating a solution with activated carbon to remove the bulk of colored impurities followed by recrystallization to achieve high purity is a common and effective strategy.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Persistent yellow or brown color after recrystallization. | Highly soluble colored impurities that co-crystallize with the product. | 1. Perform a treatment with activated carbon before recrystallization. 2. Try a different recrystallization solvent or a solvent mixture. 3. Consider an acid-base precipitation purification step. |
| Low yield after purification. | - The chosen recrystallization solvent is too good at dissolving the product, even at low temperatures.- Too much activated carbon was used, leading to adsorption of the product. | 1. Select a recrystallization solvent in which the product has lower solubility at room temperature. 2. Optimize the amount of activated carbon; typically, 1-2% by weight of the crude product is sufficient. |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the product or its impurities.- The solution is being cooled too rapidly. | 1. Use a lower-boiling point solvent or a solvent mixture. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No crystal formation upon cooling. | - The solution is not sufficiently saturated.- The solution is supersaturated. | 1. Evaporate some of the solvent to increase the concentration of the product. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
Data Presentation
The following table summarizes typical purity levels and yields achieved for this compound and structurally related aromatic carboxylic acids using various purification techniques. Note: Specific quantitative data for the purification of this compound is not extensively published; therefore, some data presented is based on analogous compounds and serves as a benchmark.
| Compound | Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) |
| This compound (estimated) | Acid Precipitation (H₂SO₄) & Activated Carbon | ~85 | >98 | Not Specified |
| 5-Hydroxyisophthalic Acid | Recrystallization from water | ~98 | >99 | 65-70 |
| 5-Aminoisophthalic Acid | Acid Precipitation (HCl) | Not Specified | 99.7 | 98.2 |
| 5-Bromoisophthalic Acid | Hydrolysis and Precipitation | 91.5 | 97.1 | 92.1 |
| 5-Aminoisophthalic Acid | Catalytic Hydrogenation | Not Specified | 100 | ~99 |
Experimental Protocols
Protocol 1: Purification by Recrystallization with Activated Carbon Treatment
This protocol describes a general method for the purification of this compound using a combination of activated carbon treatment and recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., deionized water, ethanol/water mixture)
-
Activated carbon, powdered
-
Erlenmeyer flasks
-
Heating plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the solvent's boiling point.
-
Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the crude product's weight).
-
Reheat the mixture to boiling for 5-10 minutes with continuous stirring.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, cool the flask in an ice bath to maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Purification by Acid-Base Precipitation
This method is effective for separating acidic products from non-acidic and insoluble impurities.
Materials:
-
Crude this compound
-
2 M Sodium hydroxide (B78521) (NaOH) solution
-
2 M Hydrochloric acid (HCl) solution
-
Deionized water
-
Beakers
-
Stirring plate and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
pH paper or pH meter
Procedure:
-
Dissolution in Base: Suspend the crude this compound in deionized water in a beaker.
-
While stirring, slowly add 2 M NaOH solution until the solid completely dissolves and the pH of the solution reaches approximately 8-9.
-
Filtration of Impurities: If any insoluble impurities are present, filter the basic solution.
-
Acid Precipitation: While stirring the clear filtrate, slowly add 2 M HCl solution. This compound will begin to precipitate as the pH decreases. Continue adding acid until the pH is approximately 2-3 to ensure complete precipitation.
-
Isolation and Washing: Cool the suspension in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 3: Purification by Catalytic Hydrogenation
Catalytic hydrogenation can be used to decolorize the product by reducing chromophoric impurities. This protocol is a general guideline for aromatic carboxylic acids and should be optimized for this compound.
Materials:
-
Colored this compound
-
Solvent (e.g., water, ethanol, or acetic acid)
-
Hydrogenation catalyst (e.g., 5% Palladium on Carbon, Pd/C)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Hydrogen gas source
-
Filtration aid (e.g., Celite)
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve the colored this compound in an appropriate solvent.
-
Carefully add the Pd/C catalyst (typically 1-5 mol% of the substrate).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi, or use a hydrogen balloon for atmospheric pressure).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical methods like TLC or HPLC.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the decolorized product. Further purification by recrystallization may be necessary.
Visualizations
References
Preventing byproduct formation in 5-Methylisophthalic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Methylisophthalic acid, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the liquid-phase oxidation of an appropriate precursor. The primary starting materials include:
-
Mesitylene (B46885) (1,3,5-trimethylbenzene): Oxidation of mesitylene can yield this compound, although over-oxidation to trimesic acid is a potential side reaction.
-
m-Xylene (B151644) (1,3-dimethylbenzene): This is a common precursor where one methyl group is selectively oxidized to a carboxylic acid, and the other is partially oxidized. However, controlling the reaction to achieve high selectivity for this compound can be challenging.
-
3,5-Dimethylbenzoic acid: This intermediate can be oxidized to form this compound.
-
3,5-Dimethylbenzonitrile: This can be a viable starting material, which would be converted to the desired product through hydrolysis.
Q2: What are the typical byproducts encountered in the synthesis of this compound?
A2: Byproduct formation is a common challenge. The most frequently observed impurities include:
-
Incomplete oxidation products: When starting from m-xylene or mesitylene, incomplete oxidation can lead to the formation of 3,5-dimethylbenzoic acid and m-toluic acid.
-
Over-oxidation products: Particularly when using mesitylene as a precursor, the reaction can proceed further to form trimesic acid.
-
Isomeric impurities: If the starting material contains other xylene isomers (o-xylene or p-xylene), the corresponding phthalic acid isomers will be formed.
-
Residual starting materials: Unreacted mesitylene, m-xylene, or other precursors can remain in the final product if the reaction does not go to completion.
-
Solvent-related impurities: Acetic acid is a common solvent, and its residues may be present.
Q3: How can I monitor the progress of the reaction and the formation of byproducts?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the reaction progress. A reverse-phase HPLC method can be developed to separate the starting materials, intermediates, the desired product, and byproducts. This allows for both qualitative and quantitative analysis of the reaction mixture over time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient catalyst activity or concentration. 4. Poor quality of starting materials. | 1. Extend the reaction time and monitor progress by HPLC. 2. Optimize the reaction temperature. Temperatures that are too low may result in a slow reaction, while excessively high temperatures can lead to byproduct formation. 3. Ensure the catalyst is fresh and used in the correct concentration. The ratio of cobalt and manganese catalysts is crucial. 4. Use high-purity starting materials. |
| High Levels of 3,5-Dimethylbenzoic Acid or m-Toluic Acid | Incomplete oxidation of the methyl groups. | 1. Increase the partial pressure of the oxidant (e.g., air or oxygen). 2. Increase the reaction temperature or time. 3. Adjust the catalyst concentration or the Co:Mn ratio. |
| Formation of Trimesic Acid | Over-oxidation of the methyl group on this compound. | 1. Reduce the reaction temperature or time. 2. Carefully control the amount of oxidant supplied. 3. Consider using a more selective catalyst system. |
| Presence of Isomeric Impurities (e.g., Phthalic Acid, Terephthalic Acid) | Contaminated starting material (e.g., mixed xylenes). | Use highly pure m-xylene or mesitylene as the starting material. |
| Product Discoloration | Formation of colored impurities due to side reactions or degradation at high temperatures. | 1. Purify the crude product by recrystallization. 2. Treat the product solution with activated carbon to remove colored impurities. |
Data Presentation
Table 1: Effect of Catalyst Concentration on Product Distribution in a Representative Xylene Oxidation Reaction
| Catalyst (Co/Mn ppm) | This compound Yield (%) | 3,5-Dimethylbenzoic Acid (%) | Trimesic Acid (%) |
| 500/500 | 75 | 15 | 5 |
| 1000/1000 | 85 | 8 | 3 |
| 1500/1500 | 88 | 5 | 4 |
| 2000/1000 | 82 | 10 | 5 |
Note: This data is illustrative and based on general trends in xylene oxidation. Optimal conditions should be determined experimentally for the specific synthesis of this compound.
Table 2: Effect of Temperature on Reaction Time and Purity
| Temperature (°C) | Reaction Time (h) | Purity of this compound (%) |
| 150 | 8 | 92 |
| 170 | 5 | 96 |
| 190 | 3 | 95 (with increased over-oxidation byproducts) |
Note: This data is illustrative. The optimal temperature will depend on the specific catalyst system and reactor setup.
Experimental Protocols
Key Experiment: Synthesis of this compound via Oxidation of Mesitylene
This protocol is adapted from the synthesis of related aromatic carboxylic acids and provides a general procedure. Optimization may be required.
Materials:
-
Mesitylene (98%+)
-
Cobalt (II) acetate (B1210297) tetrahydrate
-
Manganese (II) acetate tetrahydrate
-
Sodium bromide
-
Glacial acetic acid
-
Pressurized air or oxygen source
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
Reactor Setup: Charge the high-pressure reactor with mesitylene, glacial acetic acid, cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and sodium bromide.
-
Reaction Initiation: Seal the reactor and begin stirring. Heat the mixture to the desired reaction temperature (e.g., 170-190°C).
-
Oxidation: Once the desired temperature is reached, introduce a continuous flow of pressurized air or oxygen into the reactor. Maintain a constant pressure (e.g., 15-30 bar).
-
Reaction Monitoring: Periodically take samples from the reaction mixture and analyze them by HPLC to monitor the conversion of mesitylene and the formation of this compound and byproducts.
-
Reaction Completion and Cooldown: Once the desired conversion is achieved, stop the gas flow and cool the reactor to room temperature.
-
Product Isolation: The crude this compound will precipitate out of the acetic acid solution upon cooling. Collect the solid product by filtration.
-
Purification: Wash the crude product with fresh acetic acid and then with water to remove residual catalysts and solvent. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship for troubleshooting byproduct formation.
Validation & Comparative
A Comparative Study: 5-Methylisophthalic Acid vs. Terephthalic Acid in Polyester Synthesis
A comprehensive analysis of the structural and performance differences in polyesters derived from 5-Methylisophthalic acid and the industry-standard terephthalic acid reveals key trade-offs in thermal and mechanical properties. While terephthalic acid-based polyesters, such as the ubiquitous poly(ethylene terephthalate) (PET), are known for their high crystallinity and excellent mechanical strength, the introduction of a methyl group and meta-positioning of the carboxylic acid groups in this compound leads to polymers with distinct characteristics, including altered thermal behavior and potentially improved solubility.
This guide provides a comparative overview for researchers, scientists, and professionals in polymer and materials development, offering a side-by-side look at the performance of polyesters synthesized from these two aromatic dicarboxylic acids. The information is supported by a summary of experimental data and detailed methodologies for key synthesis and characterization techniques.
Chemical Structures and Their Implications
The fundamental differences in the polyesters derived from this compound and terephthalic acid originate from their distinct molecular geometries.
Terephthalic acid is a linear and symmetrical molecule, which allows for close chain packing and high crystallinity in the resulting polyesters. This ordered structure is responsible for the high melting point and mechanical strength of materials like PET.
In contrast, this compound has a non-linear (meta-substituted) structure with a methyl group attached to the benzene (B151609) ring. This "kinked" geometry and the presence of the methyl side group disrupt the polymer chain symmetry, hindering close packing and reducing the degree of crystallinity.
Performance Comparison: Thermal and Mechanical Properties
The structural differences between the two monomers have a direct impact on the macroscopic properties of the resulting polyesters. The following tables summarize the expected and reported differences in thermal and mechanical performance.
Table 1: Comparison of Thermal Properties
| Property | Polyester (B1180765) from this compound | Polyester from Terephthalic Acid (PET) |
| Glass Transition Temp. (Tg) | Generally higher | ~67-81 °C |
| Melting Temperature (Tm) | Lower or amorphous | ~250-265 °C |
| Thermal Stability (Td) | Generally good, may be slightly lower | High, decomposition > 350 °C |
Table 2: Comparison of Mechanical Properties
| Property | Polyester from this compound | Polyester from Terephthalic Acid (PET) |
| Tensile Strength | Generally lower | High (48-72 MPa) |
| Young's Modulus | Generally lower | High (2.8-3.1 GPa) |
| Elongation at Break | Potentially higher | 30-300% |
| Crystallinity | Low to amorphous | High (typically 30-40%) |
The introduction of 5-methylisophthalate units into a polyester chain generally leads to a decrease in melting point and crystallinity. For instance, copolyesters of PET containing even small amounts of isophthalic acid show a significant reduction in their melting temperature. Conversely, the less regular chain packing can lead to a higher glass transition temperature. The methyl group can further influence interchain interactions and free volume, affecting these thermal transitions.
From a mechanical standpoint, the high crystallinity of terephthalic acid-based polyesters imparts high tensile strength and modulus. The amorphous nature of polyesters derived from this compound typically results in lower strength and stiffness but can lead to increased flexibility and elongation at break.
Experimental Protocols
The synthesis of polyesters from both this compound and terephthalic acid can be achieved through melt polycondensation. Below are representative experimental protocols.
Synthesis of Poly(ethylene 5-methylisophthalate)
Materials:
-
This compound
-
Ethylene (B1197577) glycol
-
Antimony(III) oxide (catalyst)
-
Triphenyl phosphate (B84403) (stabilizer)
Procedure:
-
A mixture of this compound and ethylene glycol (in a molar ratio of 1:1.2 to 1:1.5) is placed in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
The catalyst (e.g., antimony(III) oxide, ~0.03 mol%) and stabilizer (e.g., triphenyl phosphate, ~0.05 mol%) are added to the mixture.
-
The temperature is gradually raised to 190-220°C under a slow stream of nitrogen to initiate the esterification reaction, during which water is distilled off.
-
After the theoretical amount of water is collected (typically 2-3 hours), the temperature is increased to 260-280°C, and a vacuum (typically <1 Torr) is applied to facilitate the removal of excess ethylene glycol and promote the polycondensation reaction.
-
The reaction is continued for 2-4 hours, with the progress monitored by the increase in the viscosity of the melt.
-
The resulting polymer is then extruded from the reactor under nitrogen pressure and quenched in water to obtain the final product.
Synthesis of Poly(ethylene terephthalate) (PET)
Materials:
-
Terephthalic acid
-
Ethylene glycol
-
Antimony(III) oxide (catalyst)
Procedure:
-
A slurry of terephthalic acid and ethylene glycol (molar ratio of 1:1.1 to 1:1.5) is charged into a reaction vessel.
-
The mixture is heated to 240-260°C under a pressure of 3-4 bar to carry out the esterification reaction. Water is continuously removed by distillation.
-
After the esterification is complete, the catalyst (antimony(III) oxide, ~0.03 mol%) is added.
-
The temperature is then raised to 270-285°C, and the pressure is gradually reduced to below 1 mbar to start the polycondensation stage.
-
During this stage, excess ethylene glycol is removed under vacuum, and the molecular weight of the polymer increases, as indicated by a rise in the melt viscosity.
-
The reaction is typically complete within 2-3 hours, after which the molten PET is extruded, pelletized, and cooled.
Experimental Workflow and Signaling Pathways
The synthesis of polyesters from both acids follows a two-stage melt polycondensation process, as illustrated in the workflow diagram below.
The reaction proceeds via a direct esterification of the dicarboxylic acid with the diol to form low molecular weight oligomers and water. This is followed by a polycondensation step at higher temperatures and under vacuum, where the oligomers react further to form a high molecular weight polyester, with the elimination of the excess diol.
Conclusion
The choice between this compound and terephthalic acid in polyester synthesis presents a clear design choice for material properties. Terephthalic acid remains the monomer of choice for applications requiring high strength, stiffness, and thermal resistance due to the resulting polymer's ability to crystallize. On the other hand, this compound offers a route to more amorphous polyesters with potentially lower melting points, increased flexibility, and altered solubility, which could be advantageous in applications such as coatings, adhesives, and specialty fibers where high crystallinity is not desired or is even detrimental. Further research into the specific performance of homopolyesters of this compound and its copolyesters will continue to elucidate the full potential of this versatile monomer.
A Comparative Guide: 5-Methylisophthalic Acid vs. Isophthalic Acid as Linkers in MOF Synthesis
For Researchers, Scientists, and Drug Development Professionals
The rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of their constituent building blocks. The organic linker, in particular, plays a pivotal role in defining the ultimate structural and functional properties of the resulting framework. This guide provides a comprehensive comparison of two closely related dicarboxylate linkers: 5-methylisophthalic acid and its parent compound, isophthalic acid, in the context of MOF synthesis. By examining their impact on the final MOF architecture, porosity, and stability, this document aims to equip researchers with the necessary information to make informed decisions in the design of novel MOF materials for applications ranging from gas storage and separation to catalysis and drug delivery.
The Influence of the Methyl Group: A Structural and Functional Perspective
The primary distinction between this compound and isophthalic acid is the presence of a methyl group at the 5-position of the benzene (B151609) ring. While seemingly a minor modification, this substituent can exert a significant influence on the resulting MOF's properties.
The introduction of a methyl group can impact the linker's electronic properties and steric profile. This, in turn, can affect the coordination environment of the metal centers and the packing of the organic linkers within the crystal lattice, leading to frameworks with distinct topologies and pore architectures. It has been observed that even small changes in linker geometry can lead to vastly different framework structures.[1]
Comparative Performance Data
| Linker | Metal Ion | Solvent System | Resulting MOF Formula | Crystal System | Space Group |
| This compound | Zn(II) | Methanol (B129727)/Water | Zn₆(mip)₅(OH)₂(H₂O)₄·7.4H₂O | Orthorhombic | Pnn2 |
| This compound | Zn(II) | Ethanol/Water | Zn₆(mip)₅(OH)₂(H₂O)₂·4H₂O | - | - |
| This compound | Ni(II) | Isopropanol (B130326)/Water | Ni₂(mip)₂(H₂O)₈·2H₂O | - | - |
| Isophthalic Acid | Zn(II) | - | [Zn(IP)(H₂O)] | - | - |
| Isophthalic Acid (co-linker) | Zr(IV) | - | UiO-66 with IPA | - | - |
mip = 5-methylisophthalate, IP = isophthalate
| MOF | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Key Findings |
| Zn-mip (MeOH/H₂O) | This compound | Not Reported | Not Reported | Not Reported | Forms a 3D anionic framework with 1D nanotubular helical channels.[2] |
| Zn-mip (EtOH/H₂O) | This compound | Not Reported | Not Reported | Not Reported | Different solvent leads to a different framework compared to the methanol/water system.[1] |
| Ni-mip | This compound | Not Reported | Not Reported | Not Reported | - |
| Zn-IP | Isophthalic Acid | Not Reported | Not Reported | Not Reported | Synthesized using ultrasound irradiation.[3] |
| UiO-66 with IPA | Isophthalic Acid (co-linker) | Decreases with increasing IPA content | Decreases with increasing IPA content | Decreases with increasing IPA content | Asymmetrical structure of IPA leads to imperfect bonds.[4] |
Experimental Protocols
Detailed methodologies for the synthesis of MOFs using both linkers are provided below. These protocols are extracted from published literature and represent examples of typical synthesis procedures.
Synthesis of a Zinc-based MOF with this compound
Procedure: A mixture of this compound (180 mg, 1.00 mmol) and zinc acetate (B1210297) dihydrate (220 mg, 1.00 mmol) is suspended in a mixture of methanol (10 mL) and water (3 mL) in a Teflon-lined steel autoclave. The autoclave is then sealed and heated to 110 °C for three days. After cooling to room temperature, pale yellow crystals of the MOF are obtained.[1]
Synthesis of a Nickel-based MOF with this compound
Procedure: this compound (108 mg, 0.60 mmol) and nickel acetate tetrahydrate (149 mg, 0.60 mmol) are suspended in a mixture of isopropanol (6 mL) and water (3 mL) in a Teflon-lined steel autoclave. The autoclave is heated to 110 °C for three days. During this time, the solvent evaporates to yield green crystals of the MOF.[1]
Synthesis of a Zinc-based MOF with Isophthalic Acid via Ultrasound
Procedure: A zinc-based MOF, [Zn(IP)(H₂O)], can be synthesized using ultrasound irradiation with isophthalic acid as the linker.[3] While the specific reagent quantities and reaction conditions are detailed in the cited literature, this method offers a facile route to this particular MOF.
Logical Workflow for MOF Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of MOFs, applicable to both this compound and isophthalic acid as linkers.
Caption: A generalized workflow for the synthesis and subsequent characterization of Metal-Organic Frameworks.
Signaling the Impact of Linker Choice on MOF Properties
The selection of the linker directly signals a cascade of effects that determine the final properties of the MOF. This relationship can be visualized as follows:
Caption: The cascading influence of linker selection on the ultimate properties and functionality of a MOF.
Conclusion
The choice between this compound and isophthalic acid as linkers in MOF synthesis presents a trade-off between simplicity and the potential for structural and functional tuning. While isophthalic acid provides a fundamental building block, the introduction of a methyl group in this compound offers a handle to modulate the resulting MOF's properties. The steric bulk and electronic nature of the methyl group can influence the framework's topology, porosity, and stability.
The available data, though not from a single comparative study, suggests that even this subtle modification can lead to significantly different outcomes in MOF synthesis. For researchers aiming to fine-tune the properties of their materials, exploring substituted isophthalic acids like the 5-methyl derivative is a promising strategy. However, for applications where the robustness and predictability of the parent isophthalic acid framework are paramount, it may be the more suitable choice. Further direct comparative studies are warranted to fully elucidate the performance differences between these two linkers and to enable a more precise, rational design of isophthalate-based MOFs.
References
- 1. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
A Spectroscopic Comparison of 5-Methylisophthalic Acid and Its Ester Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 5-Methylisophthalic acid and its dimethyl and diethyl ester derivatives. This guide provides a comparative analysis of their FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data, supported by detailed experimental protocols.
This compound and its ester derivatives are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and polymers. A thorough understanding of their spectroscopic properties is crucial for their identification, characterization, and quality control. This guide presents a comparative analysis of the key spectroscopic features of this compound, dimethyl 5-methylisophthalate, and diethyl 5-methylisophthalate.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its ester derivatives. The data for the ester derivatives are based on closely related structures and established spectroscopic principles, providing a reliable reference for their characterization.
FT-IR Spectroscopic Data
| Compound | O-H Stretch (acid) (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| This compound | 3300-2500 (broad) | ~1710 | ~1300 | ~3100-3000 |
| Dimethyl 5-methylisophthalate | - | ~1730 | ~1250 | ~3100-3000 |
| Diethyl 5-methylisophthalate | - | ~1725 | ~1250 | ~3100-3000 |
The most significant difference in the FT-IR spectra is the presence of a very broad O-H stretching band for this compound, characteristic of the carboxylic acid functional group, which is absent in its ester derivatives. The C=O stretching frequency is slightly higher in the esters compared to the acid.
¹H NMR Spectroscopic Data (Chemical Shifts, δ ppm)
| Compound | Aromatic-H (s) | Aromatic-H (s) | Aromatic-H (s) | Methyl-H (Ar-CH₃) (s) | Ester Alkyl-H |
| This compound (in DMSO-d₆) | ~8.4 | ~8.1 | - | ~2.4 | - |
| Dimethyl 5-methylisophthalate (in CDCl₃) | ~8.6 | ~8.2 | - | ~2.5 | ~3.9 (s, 6H) |
| Diethyl 5-methylisophthalate (in CDCl₃) | ~8.6 | ~8.2 | - | ~2.5 | ~4.4 (q, 4H), ~1.4 (t, 6H) |
In the ¹H NMR spectra, the key differentiators are the signals corresponding to the alkyl groups of the esters. Dimethyl 5-methylisophthalate shows a singlet for the two equivalent methoxy (B1213986) groups, while diethyl 5-methylisophthalate exhibits a quartet and a triplet for the ethoxy groups. The chemical shifts of the aromatic and methyl protons are similar across the three compounds.
¹³C NMR Spectroscopic Data (Chemical Shifts, δ ppm)
| Compound | C=O | Aromatic C-O | Aromatic C-q | Aromatic C-H | Methyl (Ar-CH₃) | Ester Alkyl-C |
| This compound (in DMSO-d₆) | ~167 | - | ~139, ~131 | ~134, ~130 | ~21 | - |
| Dimethyl 5-methylisophthalate (in CDCl₃) | ~166 | ~131 | ~140, ~131 | ~134, ~129 | ~21 | ~52 |
| Diethyl 5-methylisophthalate (in CDCl₃) | ~165 | ~131 | ~140, ~131 | ~134, ~129 | ~21 | ~61, ~14 |
The ¹³C NMR spectra are distinguished by the presence of signals for the ester alkyl carbons in the derivatives. The carbonyl carbon signal in the esters is shifted slightly upfield compared to the carboxylic acid.
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 180 | 163 [M-OH]⁺, 135 [M-COOH]⁺ |
| Dimethyl 5-methylisophthalate | 208 | 177 [M-OCH₃]⁺, 149 [M-COOCH₃]⁺ |
| Diethyl 5-methylisophthalate | 236 | 191 [M-OC₂H₅]⁺, 163 [M-COOC₂H₅]⁺ |
Mass spectrometry provides clear evidence of the molecular weight of each compound. The fragmentation patterns are also distinct, with the esters showing characteristic losses of the alkoxy groups (e.g., -OCH₃ or -OC₂H₅).
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
FT-IR Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing the solid sample directly on the ATR crystal.
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis : The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.
-
Data Acquisition : Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is set from 0 to 200 ppm.
-
Data Analysis : The chemical shifts, integration (for ¹H NMR), and multiplicity of the signals are analyzed to determine the structure of the molecule.
Mass Spectrometry
-
Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, the sample is typically dissolved in a volatile organic solvent.
-
Ionization : Electron Ionization (EI) is a common method for GC-MS, where the sample molecules are bombarded with high-energy electrons to form molecular ions and fragment ions. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are often used.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis : The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its derivatives.
Caption: Workflow for the spectroscopic comparison of this compound and its esters.
Performance evaluation of 5-Methylisophthalic acid-based polymers against other commercial polyesters
For researchers, scientists, and drug development professionals, the selection of a polymer is a critical decision that profoundly impacts the performance, stability, and efficacy of the final product. This guide provides a comprehensive comparison of the performance characteristics of polyesters based on 5-Methylisophthalic acid against widely used commercial polyesters: Polyethylene terephthalate (B1205515) (PET), Polybutylene terephthalate (PBT), and Polyethylene naphthalate (PEN). The data presented herein is collated from scientific literature and technical datasheets to facilitate an informed selection process.
While specific quantitative performance data for homopolymers of this compound is not extensively available in public literature, the inclusion of isophthalic acid and its derivatives as a comonomer in polyesters is a common industrial practice to modify their properties. Therefore, this guide will also consider the general effects of incorporating isophthalic acid moieties on polyester (B1180765) performance to provide a well-rounded comparison.
Quantitative Performance Comparison
The following tables summarize the key mechanical, thermal, and chemical resistance properties of the compared polyesters. It is important to note that the properties of this compound-based polyesters can vary significantly depending on the specific composition, molecular weight, and processing conditions. The data for commercial polyesters represents typical values.
Mechanical Properties
The mechanical properties of a polymer are crucial for applications requiring structural integrity and durability. Key parameters include tensile strength, which indicates the force a material can withstand before breaking, and flexural modulus, which measures its stiffness.
| Property | This compound-Based Polyester (Isophthalic Copolyester) | PET (Polyethylene Terephthalate) | PBT (Polybutylene Terephthalate) | PEN (Polyethylene Naphthalate) | Test Method |
| Tensile Strength (MPa) | Varies (Generally lower than PET but can be tailored) | 55 - 75 | 50 - 60 | ~90 | ASTM D638 |
| Elongation at Break (%) | Varies (Often higher than PET) | 50 - 300 | 50 - 300 | 10 - 120 | ASTM D638 |
| Flexural Modulus (GPa) | Varies (Generally lower than PET) | 2.8 - 3.1 | 2.3 - 2.8 | ~5.0 | ASTM D790 |
Thermal Properties
Thermal stability is a critical factor in many applications, especially in drug development where sterilization processes are common. The glass transition temperature (Tg) and melting temperature (Tm) are key indicators of a polymer's performance at elevated temperatures.
| Property | This compound-Based Polyester (Isophthalic Copolyester) | PET (Polyethylene Terephthalate) | PBT (Polybutylene Terephthalate) | PEN (Polyethylene Naphthalate) | Test Method |
| Glass Transition Temp. (Tg) (°C) | Varies (Generally higher than PET) | 67 - 81 | 22 - 43 | ~120 | ASTM D3418 |
| Melting Temperature (Tm) (°C) | Varies (Generally lower than PET) | 250 - 260 | 220 - 230 | ~270 | ASTM D3418 |
| Heat Deflection Temp. (°C) at 0.455 MPa | Varies | 65 - 70 | 50 - 65 | ~155 | ASTM D648 |
Chemical Resistance
The ability of a polymer to resist degradation when exposed to various chemicals is essential for ensuring the stability and safety of pharmaceutical formulations and other applications.
| Chemical Agent | This compound-Based Polyester (Isophthalic Copolyester) | PET (Polyethylene Terephthalate) | PBT (Polybutylene Terephthalate) | PEN (Polyethylene Naphthalate) | Test Method |
| Dilute Acids | Good to Excellent | Good | Good | Excellent | ASTM D543 |
| Dilute Alkalis | Moderate to Good | Moderate | Moderate | Good | ASTM D543 |
| Alcohols | Good | Good | Good | Good | ASTM D543 |
| Ketones | Moderate | Poor to Moderate | Moderate | Good | ASTM D543 |
| Aromatic Hydrocarbons | Moderate | Poor | Poor to Moderate | Good | ASTM D543 |
| Halogenated Hydrocarbons | Poor | Poor | Poor | Moderate | ASTM D543 |
Experimental Protocols
The performance data presented in this guide is typically determined using standardized test methods to ensure consistency and comparability. The following are detailed methodologies for the key experiments cited.
Tensile Properties (ASTM D638)
This test method is used to determine the tensile properties of unreinforced and reinforced plastics.
-
Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or machining from a sheet of the polymer. The dimensions of the specimen are specified in the standard.
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied to the specimen at a constant crosshead speed until it fractures. The load and elongation are recorded throughout the test.
-
Data Analysis: The tensile strength, elongation at break, and tensile modulus are calculated from the load-elongation curve.
Flexural Properties (ASTM D790)
This test method determines the flexural properties of unreinforced and reinforced plastics.
-
Specimen Preparation: Rectangular bar specimens are prepared according to the dimensions specified in the standard.
-
Test Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen (three-point bending) at a specified rate. The deflection of the specimen is measured.
-
Data Analysis: The flexural strength and flexural modulus are calculated from the load-deflection curve.
Thermal Properties by Differential Scanning Calorimetry (DSC) (ASTM D3418)
This method is used to determine the transition temperatures of polymers, including the glass transition temperature (Tg) and melting temperature (Tm).
-
Apparatus: A Differential Scanning Calorimeter (DSC) is used.
-
Test Procedure: A small, weighed sample of the polymer is placed in an aluminum pan and sealed. The sample is then heated at a controlled rate in the DSC instrument. The heat flow to the sample is measured and compared to an empty reference pan.
-
Data Analysis: The glass transition temperature is identified as a stepwise change in the heat flow, while the melting temperature is observed as an endothermic peak on the DSC curve.
Chemical Resistance (ASTM D543)
This practice evaluates the resistance of plastics to chemical reagents.
-
Specimen Preparation: Standard test specimens of the polymer are prepared.
-
Test Procedure: The specimens are immersed in the specified chemical reagents for a predetermined period and at a controlled temperature. Changes in weight, dimensions, appearance, and mechanical properties (e.g., tensile strength) are measured after exposure.
-
Data Analysis: The percentage change in the measured properties is calculated to assess the chemical resistance of the polymer.
Visualizing Experimental and Logical Workflows
To further aid in understanding the evaluation and selection process for these polymers, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a logical decision-making framework.
Caption: Experimental workflow for polyester synthesis and performance evaluation.
Caption: Decision tree for polyester selection based on performance criteria.
Structural comparison of MOFs derived from 5-Methylisophthalic acid and functionalized analogues
A Structural Comparison of Metal-Organic Frameworks Derived from 5-Methylisophthalic Acid and its Functionalized Analogues
This guide provides a comprehensive structural comparison of Metal-Organic Frameworks (MOFs) synthesized from this compound and its functionalized derivatives. The introduction of different functional groups onto the isophthalic acid backbone significantly influences the resulting MOF architecture, porosity, and stability. This document is intended for researchers, scientists, and professionals in drug development seeking to understand these structure-property relationships for the rational design of MOFs with tailored characteristics.
Overview of Ligand Functionalization
The strategic functionalization of the 5-position of isophthalic acid allows for the fine-tuning of the electronic and steric properties of the organic linker. This, in turn, dictates the coordination environment of the metal centers and the overall topology of the resulting framework. This guide focuses on the parent this compound and its analogues featuring methoxy, tert-butyl, hydroxyl, and amino functionalities.
Caption: Functionalization of this compound at the C5 position.
Comparative Structural Data
The following tables summarize the key structural parameters of MOFs derived from this compound and its functionalized analogues. The data has been compiled from various research articles.
Table 1: Crystallographic Data of Representative MOFs
| Ligand | Metal Ion | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| This compound | Ni(II) | Ni₂(mip)₂(H₂O)₈·2H₂O | Orthorhombic | Pna2₁ | 10.134(2) | 20.485(4) | 12.898(3) | 90 | 90 | 90 | [1] |
| This compound | Zn(II) | Zn₆(mip)₅(OH)₂(H₂O)₄·7.4H₂O | Orthorhombic | Pnn2 | 20.379(4) | 24.162(5) | 13.048(3) | 90 | 90 | 90 | [1] |
| 5-Methoxyisophthalic acid | Mn(II) | Mn(HMeOip)₂ | Monoclinic | P2₁/c | 10.389(2) | 13.064(3) | 14.283(3) | 90 | 109.57(3) | 90 | [1] |
| 5-tert-Butylisophthalic acid | Mn(II) | Mn₃(tbip)₂(Htbip)₂(EtOH)₂ | Triclinic | P-1 | 10.048(2) | 12.231(2) | 13.015(3) | 107.03(3) | 98.68(3) | 100.04(3) | [1] |
| 5-Aminoisophthalic acid | Co(II) | [Co(5-aip)(bpy)₀.₅(H₂O)]·2H₂O | Triclinic | P-1 | 7.965(2) | 10.281(3) | 10.813(3) | 70.07(3) | 81.33(3) | 86.13(3) | [2] |
| 5-Aminoisophthalic acid | Ni(II) | [Ni(5-aip)(bpy)₀.₅(H₂O)]·2H₂O | Triclinic | P-1 | 7.913(2) | 10.251(3) | 10.801(3) | 69.89(3) | 81.51(3) | 86.04(3) | [2] |
mip = 5-methylisophthalate, HMeOip = 5-methoxyisophthalate, tbip = 5-tert-butylisophthalate, 5-aip = 5-aminoisophthalate, bpy = 4,4'-bipyridine
Table 2: Porosity and Thermal Stability Data
| Ligand | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Decomposition Temp. (°C) | Ref. |
| This compound | Zn(II) | ~3200 (for MOF-5) | ~1.26 (for MOF-5) | ~400 (for MOF-5) | [3] |
| 5-Aminoisophthalic acid | Cu(II) | Not Reported | Not Reported | ~300 | [4] |
| 5-Aminoisophthalic acid | Ni(II) | Not Reported | Not Reported | ~350 | [4] |
Note: Data for directly analogous MOFs with functionalized isophthalic acids are not always available in a directly comparable format. MOF-5, derived from terephthalic acid, is included as a benchmark for a highly porous framework.
Experimental Protocols
General Synthesis of MOFs (Solvothermal Method)
The following is a representative protocol for the solvothermal synthesis of MOFs based on 5-substituted isophthalic acids. Specific modifications for each ligand and metal combination can be found in the cited literature.
Caption: General solvothermal synthesis workflow for MOFs.
Detailed Steps:
-
Reactant Preparation: The metal salt (e.g., zinc nitrate (B79036) hexahydrate, nickel chloride hexahydrate) and the 5-substituted isophthalic acid ligand are weighed in appropriate molar ratios.
-
Dissolution: The reactants are dissolved in a suitable solvent, commonly N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF), in a glass vial.
-
Solvothermal Reaction: The vial is placed in a Teflon-lined stainless-steel autoclave, which is then sealed and heated in an oven at a specific temperature (typically between 100 °C and 150 °C) for a defined period (usually 24 to 72 hours).
-
Cooling and Crystal Collection: After the reaction, the autoclave is cooled to room temperature. The resulting crystals are collected by filtration or decantation.
-
Washing: The collected crystals are washed several times with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Activation: To remove the solvent molecules from the pores, the crystals are typically activated by solvent exchange with a more volatile solvent (e.g., chloroform (B151607) or acetone) followed by heating under vacuum.
Characterization Methods
3.2.1 Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the primary technique for determining the precise three-dimensional atomic structure of the MOFs.
Protocol:
-
A suitable single crystal of the MOF is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential solvent loss.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
The collected diffraction data are processed to determine the unit cell parameters, space group, and the positions of all atoms in the crystal structure.
-
The structure is then refined using specialized software to obtain the final, accurate crystal structure.
3.2.2 Powder X-ray Diffraction (PXRD)
PXRD is used to confirm the phase purity of the bulk synthesized material and to check for structural changes upon guest removal or other treatments.
Protocol:
-
A finely ground powder of the MOF sample is placed on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles (2θ).
-
The resulting diffraction pattern (a plot of intensity versus 2θ) is compared with the simulated pattern from the single-crystal X-ray data to confirm the identity and purity of the bulk sample.
3.2.3 Thermogravimetric Analysis (TGA)
TGA is employed to assess the thermal stability of the MOFs and to determine the temperature at which the framework decomposes.
Protocol:
-
A small amount of the activated MOF sample is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature. The onset of significant weight loss indicates the decomposition of the framework.
3.2.4 Brunauer-Emmett-Teller (BET) Surface Area Analysis
BET analysis is used to determine the specific surface area and pore volume of the porous MOFs.
Protocol:
-
A sample of the activated MOF is placed in a sample tube and degassed under vacuum at an elevated temperature to remove any adsorbed molecules.
-
The sample is then cooled to liquid nitrogen temperature (77 K).
-
Nitrogen gas is introduced to the sample at various relative pressures, and the amount of adsorbed gas is measured.
-
The BET equation is applied to the nitrogen adsorption isotherm to calculate the specific surface area. The pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to unity.
Structural Influence of Functional Groups
The nature of the functional group at the 5-position of the isophthalate (B1238265) linker has a profound impact on the resulting MOF structure.
Caption: Influence of functional groups on MOF properties.
-
Steric Bulk: Larger functional groups like tert-butyl can influence the coordination geometry and lead to more open or interpenetrated frameworks to accommodate the steric demand.
-
Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) or electron-withdrawing groups can modify the electron density on the carboxylate oxygen atoms, thereby influencing the strength of the metal-ligand coordination bonds and the overall stability of the framework.
-
Hydrogen Bonding: Functional groups capable of hydrogen bonding, such as -OH and -NH₂, can introduce additional interactions within the framework, leading to specific network topologies and potentially enhanced stability. For instance, the amino group in 5-aminoisophthalic acid can act as a hydrogen bond donor, influencing the packing of the framework.[2]
Conclusion
The functionalization of this compound provides a versatile platform for the design and synthesis of a wide range of MOFs with tunable structural properties. The choice of the functional group at the 5-position significantly impacts the resulting crystal structure, porosity, and thermal stability of the material. A thorough understanding of these structure-directing effects is crucial for the rational design of new MOFs for targeted applications in areas such as gas storage, catalysis, and drug delivery. This guide provides a foundational comparison and detailed experimental protocols to aid researchers in this endeavor.
References
Benchmarking Thermal Stability: A Comparative Analysis of 5-Methylisophthalic Acid-Based MOFs and Other Porous Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of Metal-Organic Frameworks (MOFs), with a focus on those derived from 5-methylisophthalic acid. Understanding the thermal limits of these materials is crucial for their application in areas such as drug delivery, catalysis, and gas separation, where thermal stress is a significant factor. This document summarizes key quantitative data, outlines detailed experimental protocols for thermal analysis, and visualizes the workflow for assessing MOF thermal stability.
Comparative Thermal Stability of Selected MOFs
The thermal stability of a MOF is a critical parameter that dictates its operational window. While specific quantitative data for MOFs based on this compound is not extensively reported in the available literature, we can benchmark its expected performance against well-characterized and commonly used MOFs. The stability of MOFs is primarily influenced by the strength of the metal-ligand bond and the decomposition temperature of the organic linker itself.
Below is a table summarizing the approximate decomposition temperatures of several widely studied MOFs, which serve as a basis for comparison. The decomposition temperature is typically determined by Thermogravimetric Analysis (TGA) as the onset temperature of significant weight loss corresponding to the collapse of the framework structure.
| Metal-Organic Framework (MOF) | Metal Ion | Organic Linker | Decomposition Temperature (°C) |
| Hypothetical this compound MOF | Zn(II), Co(II), etc. | This compound | Data not readily available |
| MOF-5 | Zn(II) | Terephthalic acid | ~400-500 °C[1] |
| UiO-66 | Zr(IV) | Terephthalic acid | ~500 °C[2] |
| HKUST-1 | Cu(II) | Benzene-1,3,5-tricarboxylic acid | ~310-330 °C |
Note: The thermal stability of any given MOF can vary depending on the synthesis method, activation procedure, and the atmosphere in which the analysis is conducted.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a fundamental technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature.
Objective: To determine the decomposition temperature of a MOF material.
Instrumentation: A thermogravimetric analyzer.
Materials:
-
As-synthesized MOF sample
-
Activated MOF sample (solvent-exchanged and dried under vacuum)
-
High-purity inert gas (e.g., Nitrogen, Argon)
-
Oxidizing gas (e.g., Air) - optional, for studying oxidative decomposition
Procedure:
-
Sample Preparation:
-
Ensure the MOF sample is properly activated to remove any guest solvent molecules that could interfere with the measurement of the framework's intrinsic thermal stability. A common activation procedure involves solvent exchange followed by heating under vacuum.
-
Weigh approximately 5-10 mg of the activated MOF sample into a TGA crucible (e.g., alumina, platinum).
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to create an inert atmosphere. This is crucial to prevent premature oxidative decomposition.
-
Set the temperature program:
-
Equilibrate at a starting temperature, typically room temperature (~25-30 °C).
-
Ramp the temperature at a constant heating rate, commonly 5 or 10 °C/min.
-
Continue heating to a final temperature that is expected to be well above the decomposition temperature of the MOF (e.g., 800-900 °C).
-
-
-
Data Acquisition:
-
Initiate the TGA run. The instrument will record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the mass (or weight percent) as a function of temperature.
-
The initial weight loss at lower temperatures (typically below 200 °C) often corresponds to the removal of residual coordinated solvent or adsorbed water.
-
The onset of the significant, sharp weight loss at higher temperatures indicates the decomposition of the MOF framework. This temperature is reported as the decomposition temperature.
-
The final residual mass at the end of the experiment corresponds to the inorganic component of the MOF (typically a metal oxide).
-
Visualization of Experimental Workflow
The logical flow for assessing the thermal stability of a newly synthesized MOF can be visualized as follows:
Caption: Workflow for MOF Thermal Stability Assessment.
This guide provides a foundational framework for comparing the thermal stability of this compound-based MOFs with other established materials. Further experimental investigation is necessary to populate the comparative data table with specific values for this emerging class of MOFs.
References
Comparative Analysis of Mechanical Properties of Aromatic Polymers: A Focus on Isophthalic Acid Derivatives
A comprehensive review of the mechanical properties of polymers containing 5-Methylisophthalic acid is challenging due to the limited availability of specific published experimental data. However, by examining the well-documented properties of structurally similar aromatic polyamides and polyesters derived from isophthalic acid, we can establish a predictive framework for researchers and scientists interested in this specific monomer. This guide provides a comparative analysis of these related polymers, offering insights into the expected mechanical performance and detailing the experimental protocols necessary for their synthesis and characterization.
The Influence of the Methyl Group: A Predictive Overview
The introduction of a methyl group onto the isophthalic acid ring at the 5-position is expected to influence the mechanical properties of the resulting polymer in several ways. The methyl group can affect chain packing and intermolecular forces, which are key determinants of a polymer's mechanical behavior. It is hypothesized that the methyl group may lead to a slight decrease in tensile strength and modulus compared to unsubstituted poly(m-phenylene isophthalamide) due to a disruption in chain packing. Conversely, it might enhance solubility and processability. Experimental validation is crucial to confirm these structure-property relationships.
Comparative Mechanical Properties of Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional mechanical strength and thermal stability. The properties of poly(m-phenylene isophthalamide) (PMIA), derived from m-phenylenediamine (B132917) and isophthaloyl chloride, provide a relevant benchmark.
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Poly(m-phenylene isophthalamide) (PMIA) | 25 - 330[1][2] | 2.28 - 3.98[3] | 3.9 - 7.1[3] |
| Expected Range for Poly(m-phenylene 5-methylisophthalamide) | Slightly Lower than PMIA | Slightly Lower than PMIA | Potentially Higher than PMIA |
Note: The expected range for polymers containing this compound is a qualitative prediction based on structure-property relationships and requires experimental verification.
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of these polymers to ensure reproducibility and accurate comparison of their mechanical properties.
Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
This method is widely used for preparing high-molecular-weight aromatic polyamides.
Materials:
-
This compound (or Isophthalic acid)
-
Thionyl chloride
-
Aromatic diamine (e.g., m-phenylenediamine)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl)
-
Pyridine
Procedure:
-
Acid Chloride Synthesis: this compound is converted to its diacid chloride by reacting it with an excess of thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically carried out under reflux until the evolution of gas ceases. The excess thionyl chloride is removed by distillation.
-
Polymerization: The aromatic diamine is dissolved in anhydrous NMP containing LiCl in a flask equipped with a mechanical stirrer and a nitrogen inlet. The solution is cooled to 0-5 °C. The freshly prepared 5-methylisophthaloyl chloride, dissolved in a small amount of anhydrous NMP, is then added dropwise to the stirred diamine solution. Pyridine is often added as an acid acceptor.
-
Reaction: The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature and stirred overnight.
-
Precipitation and Purification: The viscous polymer solution is poured into a non-solvent like methanol to precipitate the polyamide. The resulting fibrous polymer is collected by filtration, washed extensively with methanol and water to remove unreacted monomers and salts, and then dried in a vacuum oven.
Mechanical Property Testing
Sample Preparation: Polymer films are typically prepared by casting a solution of the polymer in a suitable solvent (e.g., NMP or DMAc) onto a glass plate and then drying it in a vacuum oven with a programmed temperature ramp.
Tensile Testing: The mechanical properties of the polymer films are determined using a universal testing machine according to ASTM D882 or ISO 527 standards. Parameters such as tensile strength, Young's modulus, and elongation at break are measured at a constant strain rate.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and characterization of these polymers.
Caption: General workflow for the synthesis of aromatic polyamides.
Caption: Key steps in the characterization of synthesized polymers.
Conclusion
While direct experimental data on the mechanical properties of polymers containing this compound remains scarce, a comparative analysis of related aromatic polyamides provides a strong foundation for predicting their performance. The introduction of a methyl group is anticipated to influence chain packing and, consequently, the mechanical properties. The experimental protocols outlined in this guide provide a clear roadmap for the synthesis and rigorous characterization of these novel polymers, which is essential for validating these predictions and unlocking their potential for various advanced applications. Further research is needed to generate the empirical data required for a definitive comparative analysis.
References
A Comparative Guide to Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC) for the Purity Assessment of 5-Methylisophthalic Acid
For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical compounds is a cornerstone of reliable and reproducible results. 5-Methylisophthalic acid, a key building block in various synthetic applications, requires precise purity assessment to ensure the quality and integrity of downstream products. This guide provides an objective comparison of two powerful analytical techniques for this purpose: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).
Introduction to the Analytical Techniques
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity against a certified internal standard.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1] This allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[1]
High-Performance Liquid Chromatography (HPLC) is a well-established chromatographic technique that separates components of a mixture based on their differential distribution between a stationary and a mobile phase.[1] For purity assessment, the area of the main peak in the chromatogram is typically expressed as a percentage of the total area of all detected peaks.[1] While highly sensitive for detecting trace impurities, this method often relies on the assumption that all components have a similar response factor at the detection wavelength, or it requires reference standards for each impurity for precise quantification.[1]
Quantitative Data Comparison
The following tables summarize typical quantitative data and validation parameters for the purity assessment of a small organic molecule like this compound using both qNMR and HPLC.
Table 1: Purity Assessment Data
| Parameter | Quantitative ¹H-NMR (qNMR) | HPLC-UV |
| Mean Purity (%) | 99.3 | 99.5 |
| Standard Deviation (%) | 0.15 | 0.20 |
| Relative Standard Deviation (%RSD) | 0.15 | 0.20 |
Table 2: Method Validation Parameters
| Parameter | Quantitative ¹H-NMR (qNMR) | HPLC-UV |
| Specificity | High (signal selection) | High (peak resolution) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 |
| Precision (%RSD) | ≤ 1.0 | ≤ 2.0[2] |
| Limit of Detection (LOD) | ~0.05%[3] | ~0.01%[3] |
| Limit of Quantitation (LOQ) | ~0.15%[3] | ~0.03%[3] |
| Analysis Time per Sample | ~15 minutes[3] | ~20 minutes[3] |
| Primary Method Status | Yes[1] | No (requires reference standard) |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Protocol
This protocol outlines a general procedure for determining the purity of this compound using ¹H-qNMR with an internal standard.
Materials and Instrumentation:
-
This compound sample
-
Certified internal standard (e.g., Maleic acid, purity ≥ 99.5%)[3]
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer (400 MHz or higher)
-
Analytical balance (accurate to 0.01 mg)
-
5 mm NMR tubes
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the certified internal standard into a clean vial.[3]
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.[3]
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' with a 90° pulse on Bruker instruments).[4]
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a typical value for small molecules is 30 seconds to ensure full relaxation).[3]
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[5]
-
Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.[5]
-
Spectral Width: Sufficient to encompass all signals of interest.
Data Processing and Quantification:
-
Apply phasing and baseline correction to the spectrum.[3]
-
Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the purity using the following equation[3]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
'analyte' refers to this compound and 'std' refers to the internal standard.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reverse-phase HPLC method suitable for the purity assessment of this compound.[6]
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[2]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid[6]
-
This compound sample
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and water with 0.1% Phosphoric acid (or Formic acid for MS compatibility).[2]
-
Example Gradient: 0-10 min: 30-70% Acetonitrile; 10-15 min: 70% Acetonitrile; 15-16 min: 70-30% Acetonitrile; 16-20 min: 30% Acetonitrile.[2]
-
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30 °C[2]
-
Detection Wavelength: 210 nm[2]
-
Injection Volume: 10 µL[2]
Sample Preparation:
-
Dissolve a known concentration of the this compound sample (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of water and acetonitrile.[2]
Data Analysis:
-
Inject the sample solution into the HPLC system.
-
Calculate the purity using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to the Assay of 5-Methylisophthalic Acid: Potentiometric Titration vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5-Methylisophthalic acid, a key intermediate in various chemical syntheses, is crucial for ensuring product quality and process control. This guide provides a comprehensive comparison of the classical potentiometric titration method with modern chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the assay of this dicarboxylic acid.
Methodology Comparison
Potentiometric titration remains a robust and cost-effective method for the assay of acidic compounds.[1] It involves monitoring the change in potential of a suitable electrode as a titrant of known concentration is added to the sample.[2] This technique is particularly useful for purity assessments of raw materials and in-process controls where high precision is required.[3]
In contrast, chromatographic methods like HPLC and GC-MS offer high selectivity and sensitivity, making them suitable for analyzing complex mixtures and detecting trace impurities.[4][5] HPLC is a versatile technique that separates compounds based on their differential partitioning between a mobile and a stationary phase.[6][7] GC-MS is ideal for volatile compounds, though derivatization is often necessary for non-volatile acids like this compound to increase their volatility.[8][9]
The choice of method often depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and throughput.[10]
Quantitative Data Summary
The following table summarizes the key performance characteristics of each method for the assay of organic acids, providing a basis for selecting the most appropriate technique for this compound analysis.
| Performance Metric | Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Volumetric analysis based on potential difference measurement.[4] | Chromatographic separation based on differential partitioning.[4] | Chromatographic separation of volatile compounds coupled with mass-based detection.[8] |
| Precision (RSD) | Typically < 0.5%[10] | Routinely < 1%, can achieve < 0.5%[10] | 0.04–0.69 μg/mL (process standard deviations)[8] |
| Accuracy/Recovery | High, often considered a primary method. | 82% to 110% | 100% to 111% for many organic acids[8][11] |
| Limit of Detection (LOD) | Higher, typically in the milligram range.[3] | 0.03 to 3.31 μg/mL | 3 to 272 ng/mL[8][11] |
| Limit of Quantification (LOQ) | Higher, suitable for bulk assay. | 0.10 to 11.03 μg/mL | Generally in the ng/mL to low µg/mL range. |
| Sample Throughput | Moderate, can be automated.[1] | High, especially with autosamplers. | Moderate, sample preparation can be time-consuming.[9] |
| Specificity | Lower, titrates all acidic functional groups. | High, can separate isomers and impurities. | Very high, provides structural information. |
| Cost | Low initial investment and running costs. | Moderate to high initial investment, moderate running costs. | High initial investment and running costs. |
Experimental Protocols
Potentiometric Titration of this compound
This protocol outlines a standard procedure for the assay of this compound using potentiometric titration.
1. Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)[12]
-
High-purity water (distilled or deionized)
-
Potassium Hydrogen Phthalate (KHP) for standardization of NaOH[13]
-
pH electrode and potentiometer/autotitrator[2]
-
Magnetic stirrer and stir bar[2]
2. Standardization of 0.1 M NaOH:
-
Accurately weigh approximately 0.4 g of dried KHP into a 250 mL beaker and dissolve in 50 mL of high-purity water.[12]
-
Titrate with the prepared NaOH solution to the potentiometric endpoint.
-
Calculate the exact molarity of the NaOH solution.
3. Titration of this compound:
-
Accurately weigh approximately 0.18 g of the this compound sample into a 250 mL beaker.
-
Dissolve the sample in 50 mL of high-purity water. Gentle warming may be required.
-
Immerse the calibrated pH electrode and the tip of the buret into the solution.[12]
-
Titrate the sample with the standardized 0.1 M NaOH solution, recording the pH and volume of titrant added.[2] Add titrant in smaller increments near the equivalence points.
-
Identify the two equivalence points corresponding to the neutralization of the two carboxylic acid groups from the titration curve or its derivatives.
-
Calculate the purity of this compound based on the volume of NaOH consumed at the second equivalence point.
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for potentiometric titration and the logical relationship for selecting an analytical method.
Caption: Experimental workflow for the potentiometric titration of this compound.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. blog.metrohmusa.com [blog.metrohmusa.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 5. mdpi.com [mdpi.com]
- 6. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 7. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction - UGD Academic Repository [eprints.ugd.edu.mk]
- 8. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. metrohm.com [metrohm.com]
Safety Operating Guide
Proper Disposal of 5-Methylisophthalic Acid: A Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of 5-Methylisophthalic acid, ensuring the safety of laboratory personnel and the protection of our environment.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is paramount to minimize risks and ensure responsible environmental stewardship.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound is known to cause skin, eye, and respiratory irritation.[1][2][3]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact.[1] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles.[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To minimize skin exposure. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) | To be used in case of dust generation to avoid inhalation.[1] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[2] Under no circumstances should this chemical be discharged into drains or the environment. [2]
Waste Collection and Storage
-
Containerize: Place waste this compound and any materials grossly contaminated with it (e.g., weigh boats, pipette tips) into a clearly labeled, compatible, and sealable container.[4][5] The original container, if empty and in good condition, can be reused for this purpose.[6]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
Segregation: Store the waste container in a designated and secure satellite accumulation area.[5] This area should be well-ventilated and dry. The waste must be segregated from incompatible materials. Do not mix with other waste streams.
Spill Management
In the event of a spill of this compound:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and from entering any drains. If necessary, use appropriate absorbent materials to contain the spill.
-
Clean-up: Carefully sweep or scoop up the spilled solid material, taking care to minimize dust generation. Place the collected material into a labeled hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent or detergent and water. All cleaning materials (e.g., wipes, absorbents) must also be collected and disposed of as hazardous waste.[4][9]
Arranging for Disposal
-
Contact Environmental Health & Safety (EH&S): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup.[9]
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.[9]
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the disposal of this compound and general hazardous waste management.
| Parameter | Value/Guideline | Source |
| pH Range for Aqueous Solutions (General) | Neutralize to a pH between 6 and 8 before collection as hazardous waste if mixed with a solution. | [4] |
| Hazard Classifications | Skin Irritant Category 2, Eye Irritant Category 2, Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory irritation) | [1][2][3] |
| Empty Container Rinsing | Triple rinse with a suitable solvent; collect rinsate as hazardous waste. | [5][6][8] |
Experimental Protocol: Standard Operating Procedure for Collection of Solid this compound Waste
This protocol outlines the standard procedure for the collection of solid this compound waste for disposal.
1. Objective: To safely collect and store solid this compound waste in a properly labeled container for disposal by a licensed contractor.
2. Materials:
- Waste this compound
- Designated hazardous waste container (compatible material, with a secure lid)
- Hazardous waste label
- Personal Protective Equipment (PPE) as specified above
- Spatula or scoop
- Fume hood
3. Procedure:
- Don all required PPE before handling the chemical waste.
- Perform all waste handling operations within a certified chemical fume hood to minimize inhalation exposure.
- Using a clean spatula or scoop, carefully transfer the solid waste this compound into the designated hazardous waste container.
- Ensure that any contaminated disposable materials (e.g., weighing paper, gloves) are also placed in the hazardous waste container.
- Securely close the lid of the waste container.
- If this is the first time waste is being added to the container, fill out the hazardous waste label completely, including the chemical name and the start date.
- Place the container in the designated satellite accumulation area.
- Clean the work area and any equipment used with a suitable solvent, collecting the cleaning materials as hazardous waste.
- Wash hands thoroughly after completing the procedure.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. 5-メチルイソフタル酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C9H8O4 | CID 68137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. 8.3.4 Hazardous Waste Containers | UMN University Health & Safety [hsrm.umn.edu]
- 7. Chemical Waste Containers - Environmental Health and Safety [umaryland.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling 5-Methylisophthalic Acid
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 5-Methylisophthalic acid in a laboratory environment. Adherence to these guidelines is vital for ensuring personnel safety and protecting the environment.
Hazard Identification: this compound is known to cause skin and eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1 certified safety goggles are required at all times. A face shield should be worn over goggles when there is a risk of splashing or dust generation.[4] |
| Skin | Chemical-Resistant Gloves (Nitrile) and Laboratory Coat | Nitrile gloves should be worn. It is important to inspect gloves for any signs of degradation or puncture before each use and to change them immediately if they become contaminated. A long-sleeved, buttoned laboratory coat is required to protect skin and clothing.[4] |
| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required when handling the powder outside of a certified chemical fume hood, or when dust is generated.[4][5] |
| Feet | Closed-Toed Shoes | Shoes that fully cover the feet are mandatory in the laboratory to protect against spills.[4] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is necessary to minimize exposure and prevent contamination.
Engineering Controls: All handling of solid this compound and the preparation of its solutions must be conducted within a certified chemical fume hood.[4]
Preparation:
-
Ensure the chemical fume hood is operational with the sash at the appropriate working height.
-
Gather all necessary equipment, such as spatulas, weigh boats, and glassware, and place it inside the fume hood.
-
Don all required PPE as specified in the table above.
Weighing the Compound:
-
Carefully open the container of this compound inside the fume hood to avoid generating dust.
-
Use a clean, designated spatula to transfer the desired amount of the solid to a weigh boat on a tared analytical balance.
-
Should any dust be created, gently wipe the area with a damp cloth and dispose of the cloth as hazardous waste.
Preparing Solutions:
-
Add the weighed solid to the appropriate solvent in a suitable flask or beaker inside the fume hood.
-
If necessary, use a magnetic stirrer to ensure the complete dissolution of the acid.
-
Keep the container covered as much as possible during the dissolution process.
Post-Handling:
-
Securely close the container of this compound.
-
Clean all equipment that came into contact with the chemical.
-
Wipe down the work area within the fume hood.
-
Properly dispose of all contaminated materials.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.[4][5] |
| Contaminated Labware (e.g., gloves, weigh boats, pipette tips) | Place in a designated, sealed hazardous waste bag or container. Do not dispose of in regular trash.[4] |
| Aqueous Solutions | If local regulations permit, neutralize acidic solutions with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8 before disposing of them down the drain with copious amounts of water. Otherwise, collect in a labeled hazardous waste container.[4] |
Spill Management: In the event of a minor spill within the fume hood, absorb the material with an inert absorbent like vermiculite (B1170534) or sand. Place the absorbed material in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.[5]
Emergency Procedures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2] Remove and wash contaminated clothing before reuse.[6]
-
Inhalation: If inhaled, move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[2]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
